Moxidectin-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H53NO8 |
|---|---|
Peso molecular |
642.8 g/mol |
Nombre IUPAC |
(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31-/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3 |
Clave InChI |
YZBLFMPOMVTDJY-IWISJQJSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Moxidectin-d3 chemical properties and structure
An In-depth Technical Guide to Moxidectin-d3: Chemical Properties and Structure
Introduction
This compound is the deuterated form of Moxidectin (B1677422), a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones.[1][2][3][4] Derived from the fermentation of Streptomyces cyanogriseus, Moxidectin is a semi-synthetic derivative of nemadectin.[3][4][5] The isotopic labeling in this compound makes it an invaluable internal standard for the quantification of Moxidectin in various biological matrices using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] This guide provides a detailed overview of the chemical properties, structure, and relevant experimental protocols for this compound.
Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in a research setting.
| Property | Value | Citation(s) |
| IUPAC Name | (2R,2a'E,2a1'S,4Z,4'E,5S,6S,6'R,8'E,11'R,15'S,17a'R,20'R,20a'R)-2a1',20'-dihydroxy-4-((methoxy-d3)imino)-5,6',8',19'-tetramethyl-6-((E)-4-methylpent-2-en-2-yl)-2a1',3,4,5,6,6',7',10',11',14',15',17a',20',20a'-tetradecahydro-2'H,17'H-spiro[pyran-2,13'-[3][5]methano[8][9]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one | [6] |
| Synonyms | CL-301423-d3 | [6][10] |
| CAS Number | 1216461-18-5 | [8] |
| Molecular Formula | C₃₇H₅₀D₃NO₈ | [6][8][11] |
| Molecular Weight | 642.84 g/mol | [8] |
| Appearance | A solid | [6] |
| Purity | ≥99% deuterated forms (d₁-d₃); >95% (HPLC) | [6][8] |
| Solubility | Soluble in Chloroform, Methanol, ethanol, DMF, DMSO | [3][6][10] |
| Storage Temperature | -20°C | [8][10] |
| SMILES | O=C([C@@]1([H])[C@@]2(O)[C@@]3([H])--INVALID-LINK--C(C)=C1)O[C@@]4([H])C--INVALID-LINK--/C=C/C=C2\CO3">C@([H])O[C@]5(O--INVALID-LINK----INVALID-LINK--/C(C5)=N\OC([2H])([2H])[2H])C4 | [6][10] |
| Unlabeled CAS Number | 113507-06-5 | [1][8] |
Chemical Structure
This compound is a complex macrocyclic lactone and a second-generation member of the milbemycin class.[1][2] Its structure is distinguished from its parent compound, nemadectin, by a unique methoxime moiety at the C23 position and a substituted olefinic side chain at C25.[1][2] The "d3" designation indicates that the three hydrogen atoms on the methoxy (B1213986) group of the C23 methoxime have been replaced with deuterium (B1214612) atoms. This isotopic substitution is crucial for its use as an internal standard, as it results in a predictable mass shift detectable by mass spectrometry without significantly altering its chemical behavior or chromatographic retention time compared to the unlabeled Moxidectin.
The core structure is a 16-membered pentacyclic lactone, characterized by a complex arrangement of fused rings and stereocenters.[1] This intricate three-dimensional structure is fundamental to its biological activity.
Mechanism of Action
As an analog of Moxidectin, this compound is expected to follow the same mechanism of action. Moxidectin exerts its anthelmintic effect by targeting the nervous and muscular systems of invertebrate parasites.[1][4]
-
Binding to Ion Channels : Moxidectin selectively binds with high affinity to glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride ion channels, which are critical for neurotransmission in invertebrates.[1][2][12][13]
-
Increased Chloride Permeability : This binding event potentiates the channels, leading to an increased influx of chloride ions into the nerve and muscle cells.[1][13]
-
Hyperpolarization and Paralysis : The influx of negative chloride ions causes hyperpolarization of the cell membrane, rendering the neurons and muscle cells unresponsive to excitatory stimuli.[1][13]
-
Paralysis and Death : This state of hyperpolarization results in a flaccid paralysis of the parasite, disrupting its ability to move, feed, and reproduce, ultimately leading to its death and expulsion from the host.[1][2][13]
Experimental Protocols
This compound is primarily used as an internal standard for the quantitative analysis of Moxidectin residues in biological samples. Below is a generalized protocol for sample preparation and analysis using LC-MS/MS, a common application.[6][14]
Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)
This protocol outlines a common procedure for extracting Moxidectin from plasma or serum.[14]
-
Aliquoting : In a clean microcentrifuge tube, pipette 100-200 µL of the plasma or serum sample.[14]
-
Internal Standard Spiking : Add a known concentration of this compound solution to the sample. Vortex briefly to ensure thorough mixing.
-
Protein Precipitation : Add 3 volumes of cold acetonitrile (B52724) (e.g., 600 µL for a 200 µL sample) to precipitate proteins.[14] Using acetonitrile containing 1% formic acid can enhance precipitation.[14]
-
Mixing and Centrifugation : Vortex the mixture vigorously for 1-5 minutes.[14] Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or an HPLC vial for analysis.[14]
Protocol 2: LC-MS/MS Analysis
The following are typical instrument conditions that should be optimized for the specific system in use.
-
Chromatographic System : UHPLC or HPLC system.[14]
-
Column : A reversed-phase column, such as an Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Luna C8(2) (30 x 2.0 mm, 3 µm), is typically used for separation.[14]
-
Mobile Phase : A gradient elution is often employed using two mobile phases. For example:
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[14]
-
-
Flow Rate : 0.2 - 0.4 mL/min.[14]
-
Injection Volume : 5 - 10 µL.[14]
-
Column Temperature : 30 - 40 °C.[14]
-
Mass Spectrometer : Triple Quadrupole Mass Spectrometer.[14]
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode, which generally provides a better response for Moxidectin.[14]
-
Detection : Multiple Reaction Monitoring (MRM) is used for detection and quantification. At least two mass transitions (one for quantification, one for confirmation) are monitored for both Moxidectin and this compound to ensure identity and accuracy.[14]
References
- 1. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Moxidectin - Wikipedia [en.wikipedia.org]
- 5. Analytical profile of moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. Moxidectin-13C,D3 | C37H53NO8 | CID 72728820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Synthesis and Isotopic Labeling of Moxidectin-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Moxidectin (B1677422) and a detailed methodology for its isotopic labeling to produce Moxidectin-d3. This deuterated analog serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Introduction to Moxidectin
Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin class of macrocyclic lactones.[1] It is a semi-synthetic derivative of Nemadectin, a fermentation product of Streptomyces cyano-griseus.[2][3] Moxidectin is widely used in veterinary medicine to control and treat a variety of internal and external parasites.[4] Its mode of action involves interference with parasite nerve transmission by binding to glutamate-gated chloride ion channels.[5] The unique methoxime group at the C-23 position distinguishes Moxidectin from other macrocyclic lactones and contributes to its favorable pharmacokinetic profile.[6]
General Synthesis of Moxidectin
The semi-synthesis of Moxidectin from its precursor, Nemadectin, is a well-established multi-step process.[6][7][8] The general synthetic pathway involves four key transformations: protection of the hydroxyl groups, oxidation of the C-23 hydroxyl group, deprotection, and finally, oximation to introduce the characteristic methoxime moiety.[6][9]
A variety of reagents and conditions have been reported for each step, aiming to optimize yield and purity.[9][10] The overall process requires careful control of reaction conditions to avoid side reactions and degradation of the complex macrocyclic structure.[11]
Proposed Synthesis of this compound
The introduction of a stable isotopic label, specifically three deuterium (B1214612) atoms (d3), into the Moxidectin molecule is critical for its use as an internal standard. The most logical and efficient position for labeling is the methoxy (B1213986) group of the C-23 oxime, as this minimizes potential kinetic isotope effects on the compound's biological activity while providing a distinct mass shift for mass spectrometry-based detection.
The proposed synthesis of this compound follows the established pathway for Moxidectin, with the key modification being the use of deuterated methoxylamine hydrochloride in the final oximation step.
Synthesis of Deuterated Methoxylamine Hydrochloride (CH₃O-d₃-NH₂·HCl)
The key reagent for the synthesis of this compound is methoxyl-d3-amine hydrochloride. This can be synthesized through various methods, often starting from a deuterated methyl source. One common approach involves the reaction of a suitable precursor with a deuterated methylating agent, followed by hydrolysis. For example, N-(benzyloxy)phthalimide can be reacted with a deuterated methylating agent like methyl-d3 iodide or dimethyl-d6 sulfate, followed by acidic hydrolysis to yield the desired product.[12][13] Alternatively, deuterated methylamine (B109427) can be synthesized and converted to methoxylamine.[14][15][16]
Table 1: Summary of a Representative Synthesis of Deuterated Methylamine Hydrochloride [12]
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | Boc-benzylamine | 1. Sodium hydride, 2. TsOCD₃ | N-Boc-N-(methyl-d₃)benzylamine | Quantitative |
| 2 | N-Boc-N-(methyl-d₃)benzylamine | HCl in ethyl acetate (B1210297) | N-(methyl-d₃)benzylamine hydrochloride | - |
| 3 | N-(methyl-d₃)benzylamine hydrochloride | Pd/C, H₂ | Methan-d₃-amine hydrochloride | 100% |
Note: This table summarizes a synthesis of deuterated methylamine hydrochloride. The subsequent conversion to deuterated methoxylamine hydrochloride is a known chemical transformation.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Moxidectin and the proposed synthesis of this compound.
General Synthesis of Moxidectin
The synthesis of Moxidectin from Nemadectin is a four-step process.[6][9]
Step 1: Protection of Nemadectin
-
Dissolve Nemadectin in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an acid scavenger (e.g., imidazole (B134444) or triethylamine).[9]
-
Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), to selectively protect the primary hydroxyl group.
-
Stir the reaction at room temperature until completion (monitored by TLC or HPLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain the protected intermediate.
Step 2: Oxidation of the C-23 Hydroxyl Group
-
Dissolve the protected Nemadectin in a suitable solvent (e.g., dichloromethane (B109758) or toluene).[9]
-
Add an oxidizing agent. The Dess-Martin periodinane is a mild and selective option.[9]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product, wash the organic layer, dry, and concentrate to yield the 23-keto intermediate.
Step 3: Deprotection
-
Dissolve the 23-keto intermediate in a suitable solvent (e.g., THF or acetonitrile).
-
Add a deprotecting agent, such as hydrofluoric acid-pyridine complex or p-toluenesulfonic acid, at a controlled temperature (e.g., 0 °C).[10]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and work up to isolate the deprotected 23-keto Nemadectin.
Step 4: Oximation to Yield Moxidectin
-
Dissolve the deprotected 23-keto Nemadectin in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add methoxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to adjust the pH to 5-6.[9]
-
Stir the reaction at room temperature or slightly elevated temperature until the formation of the oxime is complete.
-
Purify the crude Moxidectin by column chromatography or recrystallization to obtain the final product.[9]
Proposed Protocol for the Synthesis of this compound
The synthesis of this compound follows the same procedure as for Moxidectin, with a modification in the final oximation step.
Step 4a: Oximation with Deuterated Methoxylamine Hydrochloride
-
Dissolve the deprotected 23-keto Nemadectin in a suitable solvent (e.g., methanol).
-
Add methoxyl-d3-amine hydrochloride and a base (e.g., sodium acetate) to adjust the pH.
-
Stir the reaction at room temperature until complete conversion to the d3-labeled oxime.
-
Purify the crude this compound using column chromatography or recrystallization.
Data Presentation
The following tables summarize typical quantitative data reported in the literature for the synthesis of Moxidectin. Data for the synthesis of this compound would be expected to be similar.
Table 2: Reported Yields and Purity for Moxidectin Synthesis
| Step | Intermediate/Product | Reported Yield | Reported Purity (HPLC) | Reference |
| Protection | Protected Nemadectin | 88.0% | 80.4% | [9] |
| Overall | Moxidectin | 51-58% | >98% | [9] |
| Overall | Moxidectin | 80% (synthesis yield) | 92% | [17] |
Table 3: Analytical Characterization Data for Moxidectin
| Analytical Technique | Parameter | Observed Value | Reference |
| Mass Spectrometry (FTMS) | Molecular Ion (m/z) | 640.38412 [M+H]⁺ | [2] |
| ¹H NMR | Key Signals | Fully characterized | [2] |
| ¹³C NMR | Key Signals | Fully characterized | [2] |
For this compound, the expected molecular ion in mass spectrometry would be approximately 3 mass units higher than that of unlabeled Moxidectin. NMR spectroscopy would show the absence of the methoxy proton signal and a characteristic triplet in the ¹³C NMR for the CD₃ group due to deuterium coupling.
Visualization of the Synthetic Workflow
The following diagrams illustrate the synthetic pathway for Moxidectin and the proposed modification for the synthesis of this compound.
Caption: General synthetic pathway for Moxidectin.
References
- 1. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 2. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN111825693B - Method for synthesizing moxidectin - Google Patents [patents.google.com]
- 10. CN104277050A - Method for preparation of moxidectin - Google Patents [patents.google.com]
- 11. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 17. CN103127058A - Moxidectin preparation and preparing method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Moxidectin-d3: Certificate of Analysis and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile of Moxidectin-d3, a deuterated internal standard crucial for the accurate quantification of the anthelmintic drug Moxidectin. The information compiled herein is essential for researchers and professionals involved in drug development, quality control, and pharmacokinetic studies.
Physicochemical Properties and Identification
This compound is a stable, isotopically labeled form of Moxidectin, a potent macrocyclic lactone endectocide.[1] Its structure is modified to incorporate deuterium (B1214612) atoms, making it an ideal internal standard for mass spectrometry-based analytical methods.[2]
| Identifier | Value | Source |
| Chemical Name | Milbemycin B, 5-O-demethyl-28-deoxy-25-[(1E)-1,3-dimethyl-1-buten-1-yl]-6,28-epoxy-23-(methoxyimino)-, (6R,23E,25S)-d3 | [3] |
| Synonym | CL-301423-d3 | [2] |
| Molecular Formula | C37H50D3NO8 | [3][4] |
| Molecular Weight | 642.84 g/mol | [3][4] |
| Unlabeled CAS Number | 113507-06-5 | [4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in Chloroform and Methanol | [2] |
Analytical Specifications and Data
The following tables summarize the typical analytical specifications for this compound as a reference standard, based on data from supplier certificates of analysis.
Table 2.1: Purity and Isotopic Enrichment
| Parameter | Specification | Source |
| Purity (HPLC) | >95% | [4] |
| Purity (HPLC) | 95.71% | [3] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | [2] |
| Isotopic Enrichment | 99.5% | [3] |
Table 2.2: Batch-Specific Data
| Parameter | Value (Batch: 868001) | Source |
| ¹H NMR Spectrum | Consistent with structure | [3] |
| Mass Spectrometry | Consistent with structure | [3] |
| Water Content | 0.5% | [3] |
Experimental Protocols
Detailed experimental protocols are fundamental for the accurate and reproducible use of this compound as an internal standard. The following outlines a general workflow for its application in quantitative analysis.
3.1. Quantification of Moxidectin in Biological Matrices using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the determination of Moxidectin concentrations in plasma samples.
Workflow Diagram:
Caption: Analytical workflow for Moxidectin quantification.
Methodology:
-
Sample Preparation:
-
A known volume of the plasma sample is taken.
-
A precise amount of this compound internal standard solution is added (spiked) into the sample.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing.
-
The sample is centrifuged to pellet the precipitated proteins.
-
The clear supernatant containing the analyte and internal standard is transferred for analysis.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is performed to separate Moxidectin and this compound from other matrix components.
-
Detection is carried out using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Data Analysis:
-
The peak areas for both Moxidectin and this compound are integrated.
-
The ratio of the peak area of Moxidectin to the peak area of this compound is calculated.
-
This ratio is then used to determine the concentration of Moxidectin in the original sample by comparing it to a calibration curve prepared with known concentrations of Moxidectin and a constant concentration of this compound.
-
A study on wombat plasma demonstrated that this compound behaves almost identically to Moxidectin, resulting in high recovery rates of 95–105%.[5] This was the case even with significant matrix interference causing signal suppression.[5]
Signaling Pathway and Mechanism of Action of Moxidectin
Moxidectin exerts its antiparasitic effect by interacting with specific neurotransmitter receptors in invertebrates.[1]
Mechanism of Action Diagram:
Caption: Moxidectin's mechanism of action.
Moxidectin selectively binds to glutamate-gated chloride ion channels and potentiates the activity of GABA-A receptors in the nerve and muscle cells of parasites.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite.[1]
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound reference standard.
| Condition | Duration | Source |
| -20°C | ≥ 4 years | [2] |
| -20°C (in solvent) | 1 month (protect from light) | [3] |
| -80°C (in solvent) | 6 months | [3] |
Shipping: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[2]
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Moxidectin in various matrices. This guide provides essential technical data and standardized methodologies to support its effective use in research and development. Adherence to the outlined protocols and storage conditions will ensure the integrity and performance of this critical analytical standard.
References
Commercial Suppliers and Technical Guide for Moxidectin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Moxidectin-d3, a deuterated analog of the potent anthelmintic agent Moxidectin (B1677422). It is primarily intended for use as an internal standard in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Moxidectin in biological matrices.[1] This guide details commercially available sources of this compound, its physicochemical properties, and comprehensive experimental protocols for its application. Additionally, it illustrates the key signaling pathway of Moxidectin and a typical experimental workflow.
Commercial Suppliers of this compound
This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the key quantitative data and product specifications from a selection of these suppliers. Researchers are advised to request batch-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Name | Purity | Isotopic Enrichment | Formulation | Storage Conditions |
| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d3) | Not specified | Solid | -20°C |
| MedchemExpress | This compound | 95.71% (HPLC) | 99.5% | Solid | -20°C (protect from light) |
| LGC Standards | This compound | >95% (HPLC) | Not specified | Neat | -20°C |
| GlpBio | This compound | >99.00% | Not specified | Solid | -20°C or -80°C |
Physicochemical Properties
-
Molecular Formula: C₃₇H₅₀D₃NO₈[1]
-
Molecular Weight: 642.84 g/mol [1]
-
Appearance: White to off-white solid[1]
-
Solubility: Soluble in chloroform (B151607) and methanol[2]
Experimental Protocols
This compound is an ideal internal standard for the quantification of Moxidectin in various biological samples, including plasma and tissue.[3][4] Its utility stems from its near-identical chemical and physical properties to Moxidectin, while its increased mass allows for clear differentiation in mass spectrometry analysis.[3]
Protocol 1: Quantification of Moxidectin in Plasma using UHPLC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of macrocyclic lactones in bovine plasma.[3]
1. Materials and Reagents:
-
Moxidectin and this compound standards
-
Acetonitrile (B52724) (UPLC-MS grade)
-
Formic acid (UPLC-MS grade)
-
Ultrapure water
-
Bovine plasma (blank)
-
Ostro® 96-well plate (or equivalent for protein precipitation and phospholipid removal)
2. Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Acquity HSS-T3 column (100 x 2.1 mm, 1.8 µm) or equivalent
3. Sample Preparation (Protein Precipitation and Pass-Through Cleanup): a. To a 100 µL plasma sample, add an appropriate amount of this compound working solution as the internal standard. b. Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. c. Vortex the mixture thoroughly. d. Load the entire mixture onto the Ostro® 96-well plate. e. Collect the eluate under vacuum. f. The collected eluate is ready for UHPLC-MS/MS analysis.
4. UHPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Moxidectin from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
5. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Precursor Ion (m/z):
-
Product Ion (m/z):
-
Moxidectin: 528.5[5]
-
This compound: A specific product ion for this compound should be determined by direct infusion.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
6. Calibration and Quantification: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of Moxidectin (e.g., 1 to 500 ng/mL).[6] b. Add a constant amount of this compound to each calibration standard and quality control (QC) sample. c. Process and analyze the calibration standards and QC samples alongside the unknown samples. d. Construct a calibration curve by plotting the peak area ratio of Moxidectin to this compound against the concentration of Moxidectin. e. Determine the concentration of Moxidectin in the unknown samples from the calibration curve.
Signaling Pathway and Experimental Workflow Visualizations
Moxidectin's Mechanism of Action
Moxidectin exerts its anthelmintic effect by targeting glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of parasites.[2][7] This binding leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, flaccid paralysis, and ultimately, the death of the parasite.[2][7] In mammals, Moxidectin has been shown to be an allosteric modulator of GABA(A) receptors.[8]
References
- 1. The antihelminthic moxidectin enhances tonic GABA currents in rodent hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. wildlifeteats.com [wildlifeteats.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]
A Technical Deep Dive into the Physicochemical Distinctions Between Moxidectin and its Deuterated Analog, Moxidectin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422), a potent endectocide of the milbemycin class, is a widely utilized antiparasitic agent in both veterinary and human medicine.[1] Its efficacy stems from its interaction with glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. In the realm of analytical chemistry and pharmacokinetic studies, isotopically labeled internal standards are indispensable for achieving accurate quantification. Moxidectin-d3, a deuterated analog of Moxidectin, serves this critical role. This technical guide provides an in-depth exploration of the core physicochemical differences between Moxidectin and this compound, offering valuable insights for researchers and professionals in drug development and analysis.
The primary distinction lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms in the methoxyimino functional group of this compound. This seemingly subtle modification introduces measurable differences in their physical and chemical properties, which are detailed herein.
Core Physicochemical Properties: A Comparative Analysis
The introduction of deuterium, a stable isotope of hydrogen with an additional neutron, results in a marginal increase in the molecular weight of this compound compared to Moxidectin. While comprehensive experimental data for all physicochemical properties of this compound are not extensively published, as its primary use is as an internal standard, we can infer certain characteristics based on the principles of isotopic labeling and the available data for both compounds.
| Property | Moxidectin | This compound | Primary Difference |
| Molecular Formula | C37H53NO8 | C37H50D3NO8 | Substitution of 3 protium (B1232500) (¹H) atoms with deuterium (²H) atoms in the methoxyimino group. |
| Molecular Weight | ~639.8 g/mol [2] | ~642.8 g/mol [3] | Increased molecular mass due to the presence of three neutrons in the deuterium atoms. |
| Appearance | White to pale yellow powder[1] | Solid[3] | Similar physical appearance is expected. |
| Melting Point | 145-154 °C[1] | Not explicitly stated, but expected to be very similar to Moxidectin. | Minimal to no significant difference expected. |
| Boiling Point | Not available | Not available | Not applicable as the compound decomposes at high temperatures. |
| Solubility | Slightly soluble in water (0.51 mg/L); readily soluble in various organic solvents.[1] | Soluble in chloroform (B151607) and methanol.[3] | Similar solubility profiles are expected due to the non-polar nature of the substitution. |
| Stability | Stable under heat; susceptible to degradation by acid, alkali, and oxidation.[4] | Stable for ≥ 4 years when stored at -20°C.[3] | The C-D bond is stronger than the C-H bond, which may confer slightly increased stability to this compound against certain degradation pathways. |
The Impact of Deuteration: The Kinetic Isotope Effect
The most significant physicochemical difference arising from the substitution of hydrogen with deuterium is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond will proceed at a slower rate for the deuterated compound.
While Moxidectin undergoes minimal metabolism, this principle is crucial in drug development for modifying metabolic pathways. In the context of this compound as an internal standard, this difference in bond strength does not significantly affect its physicochemical behavior in chromatographic separation under typical conditions, allowing it to co-elute with the non-deuterated Moxidectin. However, its distinct mass allows for clear differentiation in mass spectrometry.
Experimental Methodologies
The characterization and comparison of Moxidectin and this compound rely on a suite of sophisticated analytical techniques.
Synthesis of Moxidectin and this compound
Moxidectin is a semi-synthetic derivative of nemadectin, which is a fermentation product of Streptomyces cyano-griseus.[2] The synthesis involves several steps, including protection, oxidation, oximation, and deprotection of nemadectin.
The synthesis of this compound follows a similar pathway, with the key difference being the use of a deuterated reagent during the oximation step. Specifically, deuterated methoxyamine (CD3ONH2) would be used in place of methoxyamine to introduce the trideuteromethoxyimino group.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Moxidectin.[5] Due to the minimal difference in polarity between Moxidectin and this compound, they typically co-elute under standard reversed-phase HPLC conditions.
Mass Spectrometry (MS) , particularly tandem mass spectrometry (LC-MS/MS), is the primary technique for distinguishing and quantifying Moxidectin and this compound. The difference in their molecular weights leads to distinct parent ions, and their fragmentation patterns can also be used for confirmation.
-
Moxidectin: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 640.4. A common fragmentation product ion is observed at m/z 528.5.[6]
-
This compound: The protonated molecule [M+H]⁺ has an m/z of approximately 643.4, reflecting the addition of three daltons from the deuterium atoms.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Moxidectin synthesis - chemicalbook [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding isotopic purity of Moxidectin-d3
An In-depth Technical Guide to the Isotopic Purity of Moxidectin-d3
Introduction
This compound is the deuterated analogue of Moxidectin (B1677422), a macrocyclic lactone endectocide used to control and prevent parasitic infections in veterinary and human medicine.[1] In analytical and drug development settings, this compound serves as a crucial internal standard for the quantification of Moxidectin in biological matrices.[1][2][3] Its utility in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is predicated on its chemical identity to the unlabeled analyte and its distinct mass.[1][4]
The isotopic purity of this compound—the extent to which the designated hydrogen atoms have been replaced by deuterium (B1214612)—is a critical parameter. High isotopic purity ensures the accuracy and reliability of pharmacokinetic and bioanalytical studies by minimizing cross-signal interference from unlabeled or partially labeled species.[5] This guide provides a technical overview of the synthesis, analysis, and quality control of this compound, with a focus on its isotopic purity.
Synthesis and Isotopic Labeling
Moxidectin is a semi-synthetic derivative of nemadectin, a fermentation product of the bacterium Streptomyces cyano-griseus.[6][7] The synthesis of this compound involves the same fundamental structure but incorporates deuterium atoms at a specific position. The "d3" designation indicates the incorporation of three deuterium atoms, typically by replacing a methoxy (B1213986) group (-OCH₃) with a trideuteromethoxy group (-OCD₃).
This labeling is achieved during the chemical synthesis process by using a deuterated reagent, such as deuterated methanol (B129727) (CD₃OD) or another suitable methylating agent carrying the deuterium label.[8] The stability of these deuterium labels is essential, as back-exchange with hydrogen could compromise the integrity of the standard.[5]
Quantitative Assessment of Isotopic Purity
The determination of isotopic purity involves quantifying the distribution of different isotopic forms (isotopologues) within the this compound sample. This includes the desired d3 species, as well as any residual unlabeled (d0) or partially labeled (d1, d2) molecules. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for assessing isotopic purity.[9] It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation between Moxidectin and its deuterated counterparts.
-
Principle: The mass of this compound is approximately 3 Daltons greater than that of unlabeled Moxidectin. By analyzing the mass spectrum, the relative abundance of the ion corresponding to this compound can be compared to the abundance of the ion for unlabeled Moxidectin.
-
Technique: LC-MS/MS is commonly used for the analysis of Moxidectin.[4][10] In this method, the sample is first separated by liquid chromatography, and then the eluent is introduced into the mass spectrometer. The mass analyzer can be scanned across the relevant mass range to determine the isotopic distribution. High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass determination, further enhancing the ability to resolve and quantify different isotopologues.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium label and assess purity.
-
Proton NMR (¹H NMR): In a ¹H NMR spectrum, the replacement of a proton with a deuteron (B1233211) leads to the disappearance or significant reduction of the corresponding signal.[13] By comparing the ¹H NMR spectrum of this compound with that of unlabeled Moxidectin, the efficiency of deuteration at the target site can be confirmed.
-
Deuterium NMR (²H NMR): This technique directly detects the deuterium nucleus.[13] For highly enriched compounds like this compound, ²H NMR provides a direct measure of the deuterium-containing species and can be a powerful tool for structure verification and enrichment determination.[14]
Data on this compound Purity
Commercial suppliers of this compound provide specifications for its chemical and isotopic purity. This data is essential for researchers to ensure the quality of their internal standard.
| Supplier/Source | Purity Specification | Method |
| Cayman Chemical | ≥99% deuterated forms (d₁-d₃) | Not specified |
| LGC Standards | >95% | HPLC |
| Charles River | Typically >98% isotopic enrichment (custom synthesis) | Q-TOF LC-MS |
Table 1: Summary of commercially available this compound purity specifications.[1][15][16]
Experimental Protocols
Protocol for Isotopic Purity Assessment by LC-MS/MS
This protocol outlines a general procedure for determining the isotopic purity of a this compound standard.
-
Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[17] Prepare a separate stock solution of unlabeled Moxidectin. Create a series of solutions containing a fixed concentration of this compound and varying, low concentrations of unlabeled Moxidectin to assess the contribution of any d0 impurity in the d3 standard.
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).[17]
-
Mobile Phase: Employ a gradient elution using a mixture of an aqueous solution (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[17]
-
Flow Rate: Set a flow rate appropriate for the column dimensions, such as 0.4 mL/min.[17]
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in full scan mode over a mass range that includes the molecular ions for both unlabeled Moxidectin (~640.4 m/z) and this compound (~643.4 m/z).[11][12]
-
Data Analysis: Integrate the peak areas for the molecular ions of Moxidectin (d0) and this compound. The isotopic purity is calculated as the percentage of the this compound peak area relative to the sum of the areas for all detected isotopologues (d0, d1, d2, d3).
-
Protocol for Purity Assessment by NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals interfering with the analyte.[18]
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Compare the spectrum to that of an unlabeled Moxidectin reference standard.
-
Confirm the significant reduction or absence of the proton signal corresponding to the methoxy group (~3.9 ppm, this is an estimate and should be confirmed with a reference spectrum).
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum on a spectrometer configured for deuterium detection.[14]
-
A strong signal should be observed in the region corresponding to the deuterated methoxy group, confirming the presence and position of the label. The absence of other significant deuterium signals indicates high positional purity.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of isotopic purity.
Caption: Impact of isotopic purity on quantitative bioanalytical results.
Conclusion
The isotopic purity of this compound is a cornerstone of its function as an internal standard in high-sensitivity analytical methods. A thorough characterization using mass spectrometry and NMR spectroscopy is essential to confirm the high isotopic enrichment and correct positional labeling of the deuterium atoms. For researchers in drug development and related fields, utilizing this compound with documented high isotopic purity is paramount for generating accurate, reproducible, and regulatory-compliant data in pharmacokinetic and other quantitative studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Moxidectin synthesis - chemicalbook [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. scielo.br [scielo.br]
- 11. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR | CoLab [colab.ws]
- 12. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. This compound | CAS | LGC Standards [lgcstandards.com]
- 16. criver.com [criver.com]
- 17. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]
- 18. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
Applications of Deuterated Moxidectin in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of deuterated moxidectin (B1677422) in research, with a primary focus on its role as an internal standard in bioanalytical and pharmacokinetic studies. This document details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for scientists engaged in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction: The Role of Deuterium (B1214612) in Drug Research
Deuterium, a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research. The substitution of hydrogen with deuterium in a drug molecule can lead to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger chemical bond. This can significantly alter the rate of metabolic reactions, often leading to a slower breakdown of the drug. This property is leveraged in two key ways: to develop new chemical entities with improved pharmacokinetic profiles and to create highly effective internal standards for quantitative bioanalysis.
Deuterated moxidectin serves as a prime example of the latter application. Its chemical and physical properties are nearly identical to those of moxidectin, allowing it to mimic the behavior of the parent drug during sample preparation and analysis. This ensures more accurate and precise quantification of moxidectin in complex biological matrices.
Core Application: Deuterated Moxidectin as an Internal Standard
The most prevalent application of deuterated moxidectin is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for its ability to compensate for variability in sample extraction, matrix effects, and instrument response.
Principle of Isotope Dilution Mass Spectrometry
The methodology relies on the principle of isotope dilution. A known amount of deuterated moxidectin is added to a biological sample containing an unknown quantity of moxidectin. The sample is then processed, and the ratio of the MS/MS response of moxidectin to that of deuterated moxidectin is measured. Since the deuterated standard experiences the same analytical variations as the non-deuterated analyte, this ratio provides a highly accurate measure of the analyte's concentration.
Quantitative Data from Method Validation Studies
The robustness of an analytical method using deuterated moxidectin as an internal standard is demonstrated through rigorous validation. The following tables summarize typical validation parameters for the quantification of moxidectin in biological matrices.
Table 1: Bioanalytical Method Validation Parameters for Moxidectin using Deuterated Moxidectin IS
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 - 1.0 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.02 - 0.58 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect (%CV of IS-normalized MF) | ≤ 15% | < 10% |
Table 2: Pharmacokinetic Parameters of Moxidectin in Various Species
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | T½ (days) | AUC₀-∞ (ng·h/mL) | Reference |
| Human | 8 mg, Oral | 45.3 | 4.0 | 23.3 | 20,952 | [1] |
| Rat | 1 mg/kg, SC | 575.51 | 0.04 | 8.79 | 10,321.44 | |
| Dog | 1.5 mg/kg, Oral | 491.86 - 1370.22 | 3.0 | - | - | [2] |
| Sheep | 0.2 mg/kg, SC | 8.29 | 21.12 | - | - | [3] |
| Cat | 1.5 mg/kg, Oral | 136.21 - 467.12 | 3.0 | - | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated moxidectin.
Bioanalytical Method for Moxidectin Quantification in Plasma
Objective: To accurately quantify the concentration of moxidectin in plasma samples using deuterated moxidectin as an internal standard.
Materials:
-
Blank plasma from the relevant species
-
Moxidectin analytical standard
-
Deuterated moxidectin (e.g., moxidectin-d3) internal standard solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
Procedure:
-
Sample Preparation (Protein Precipitation & SPE):
-
To 100 µL of plasma sample, add 20 µL of deuterated moxidectin internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 600 µL of water.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Moxidectin: Q1 640.4 -> Q3 528.4
-
Deuterated Moxidectin (d3): Q1 643.4 -> Q3 531.4
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both moxidectin and deuterated moxidectin.
-
Calculate the peak area ratio (Moxidectin/Deuterated Moxidectin).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of moxidectin in the unknown samples from the calibration curve.
-
Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of a compound using liver microsomes, with deuterated internal standard for accurate quantification.
Materials:
-
Test compound
-
Deuterated internal standard of the test compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
Procedure:
-
Incubation:
-
Prepare a solution of the test compound in phosphate buffer.
-
Add liver microsomes to the solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile and the deuterated internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method as described in section 3.1.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard at each time point.
-
Normalize the data to the T=0 time point.
-
Plot the natural logarithm of the percent remaining of the test compound against time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Synthesis of Deuterated Moxidectin
A specific, publicly available, detailed protocol for the synthesis of deuterated moxidectin is not readily found in the scientific literature, likely due to its proprietary nature. However, a plausible synthetic route can be proposed based on the semi-synthesis of moxidectin from its precursor, nemadectin (B27624), and general methods for deuterium labeling. This compound is commonly used, with the deuterium atoms on the methoxy (B1213986) group of the oxime.
Proposed Synthetic Strategy:
Moxidectin is a semi-synthetic derivative of nemadectin, which is produced by fermentation. The synthesis involves the oxidation of the hydroxyl group at the C23 position of a protected nemadectin intermediate to a ketone, followed by oximation.
-
Protection of Nemadectin: The hydroxyl groups of nemadectin, other than the one at C23, are protected using standard protecting group chemistry.
-
Oxidation: The C23 hydroxyl group of the protected nemadectin is oxidized to a ketone using a mild oxidizing agent.
-
Oximation with Deuterated Reagent: The key deuteration step involves the reaction of the C23 ketone with a deuterated oximation reagent, such as methoxylamine-d3 hydrochloride (CD₃ONH₂·HCl), in the presence of a base. This introduces the trideuteromethoxyimino group at the C23 position.
-
Deprotection: The protecting groups are removed to yield deuterated moxidectin.
This proposed pathway would need to be optimized for reaction conditions and purification to achieve the desired product with high isotopic purity.
Visualizations of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described.
Caption: Workflow for the bioanalytical quantification of moxidectin.
Caption: Workflow for a metabolic stability assay using liver microsomes.
Conclusion
Deuterated moxidectin is an essential tool for the accurate and precise quantification of moxidectin in research and drug development. Its use as an internal standard in LC-MS/MS assays, guided by the principles of isotope dilution, ensures the generation of high-quality pharmacokinetic and bioanalytical data. While the primary application remains as an internal standard, the broader principles of deuterium labeling to enhance metabolic stability represent a significant strategy in modern medicinal chemistry. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize deuterated moxidectin in their studies.
References
The Role of Moxidectin-d3 in Advancing Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Moxidectin-d3 in pharmacokinetic (PK) studies. Moxidectin (B1677422), a potent endectocide, is subject to extensive research to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of its deuterated analog, this compound, as an internal standard in bioanalytical methods is critical for generating accurate and reliable pharmacokinetic data. This document outlines detailed experimental protocols, presents a compilation of pharmacokinetic data, and illustrates key concepts through diagrams to support the design and execution of robust PK studies.
The Critical Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential to correct for variations during sample preparation and analysis. This compound, a stable isotopically labeled version of Moxidectin, is the ideal internal standard for pharmacokinetic studies.[1] Because it is chemically identical to Moxidectin but has a different mass, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1] This ensures that any variability in the analytical process affects both the analyte and the internal standard to the same extent, leading to highly accurate and precise quantification of Moxidectin in biological matrices.[1] The mass transitions for Moxidectin and this compound are typically monitored for precise quantification, for example, 640.4 → 528.5 m/z for Moxidectin and 643.4 → 531.5 m/z for this compound.[2]
Pharmacokinetic Profile of Moxidectin
Moxidectin exhibits a prolonged terminal elimination half-life and a large volume of distribution, indicating its extensive distribution into tissues.[3] Its high lipophilicity contributes to its retention in fatty tissues, leading to a sustained presence in the body.[3][4] The pharmacokinetic parameters of Moxidectin can vary depending on the animal species, formulation, and route of administration.[3][5]
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Moxidectin from various studies.
Table 1: Comparative Pharmacokinetic Parameters of Moxidectin and Ivermectin in Beagle Dogs Following Oral Administration (250 µg/kg) [3]
| Parameter | Moxidectin (mean ± SD) | Ivermectin (mean ± SD) |
| Cmax (ng/mL) | 234.0 ± 64.3 | 132.6 ± 43.0 |
| T½ (elimination half-life) (h) | 621.3 ± 149.3 | 80.3 ± 29.8 |
| Vss/F (apparent volume of distribution) (L/kg) | 19.21 ± 3.61 | 5.35 ± 1.29 |
| CL/F (apparent total body clearance) (L/h/kg) | 0.0220 ± 0.00381 | 0.0498 ± 0.0179 |
Table 2: Pharmacokinetic Parameters of Moxidectin in Humans Following Single Oral Doses [6]
| Dose | AUC₀₋∞ (days*ng/mL) | Cmax (ng/mL) | T½ (days) | Tmax (hours) |
| 2 mg | 26.7–31.7 | 16.2–17.0 | 17.7–23.3 | 4 |
| 4 mg | 39.1–60.0 | - | 17.7–23.3 | 4 |
| 8 mg | 99.5–129.0 | - | 17.7–23.3 | 4 |
Table 3: Pharmacokinetic Parameters of Moxidectin in Various Animal Species
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (days) | T½ (days) | Reference |
| Sheep | Subcutaneous | 0.2 mg/kg | 8.29 | 0.88 | - | [7] |
| Sheep | Oral | 0.2 mg/kg | 28.07 | 0.22 | - | [7] |
| Lambs | Subcutaneous | 0.2 mg/kg | 7.4 ± 3.1 | 0.8 ± 0.2 | - | [5] |
| Dogs | Oral | 1.5 mg/kg | 479.07–1459.40 | 0.125 | - | [8] |
| Cats | Oral | 1.5 mg/kg | 134.80–498.09 | 0.125 | - | [8] |
| Rats | Subcutaneous (solution) | 1 mg/kg | - | - | - | [9] |
| Rats | Subcutaneous (microspheres) | 1 mg/kg | - | - | - | [9] |
Experimental Protocols for Moxidectin Pharmacokinetic Studies
Accurate determination of Moxidectin concentrations in biological matrices is fundamental to pharmacokinetic analysis. The following sections detail established methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9]
Protocol 1: Protein Precipitation (PPT) [10]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) [10][11]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 1 mL of plasma, add the this compound internal standard solution.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute Moxidectin and this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical instrument conditions for the quantification of Moxidectin. These should be optimized for the specific instrument and column used.
Table 4: Typical LC-MS/MS Instrument Parameters for Moxidectin Analysis
| Parameter | Typical Setting | Reference |
| LC System | UHPLC or HPLC System | [12] |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Luna C8(2) (30 x 2.0 mm, 3 µm) | [9][12][13] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water or 0.01% acetic acid in water | [9][12] |
| Mobile Phase B | Acetonitrile or Methanol | [9][12] |
| Flow Rate | 0.2 - 0.4 mL/min | [12] |
| Injection Volume | 5 - 10 µL | [9][12] |
| Column Temperature | 30 - 40 °C | [12] |
| MS System | Triple Quadrupole Mass Spectrometer | [12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [12] |
| Capillary Voltage | 3.5 kV | [12] |
| Source Temperature | 150 °C | [12] |
| Desolvation Temperature | 500 °C | [12] |
| Desolvation Gas Flow | 800 L/h | [12] |
| MRM Transitions (m/z) | Moxidectin: 640.4 → 528.5 (Quantification); this compound: 643.4 → 531.5 | [2][12][13] |
Visualizing Key Processes
Diagrams are powerful tools for understanding complex workflows and biological mechanisms.
Caption: Workflow of a typical pharmacokinetic study for Moxidectin.
Moxidectin's anthelmintic activity stems from its interaction with specific neurotransmitter receptors in parasites.[4]
Caption: Moxidectin's mechanism of action in parasites.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Moxidectin in pharmacokinetic studies. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in the field of drug development and veterinary medicine. By employing robust bioanalytical methods and understanding the pharmacokinetic properties of Moxidectin, scientists can better predict its efficacy and safety profiles, ultimately contributing to the development of improved antiparasitic therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the Population Pharmacokinetics of Moxidectin in Adults Infected with Strongyloides Stercoralis: Support for a Fixed-Dose Treatment Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wvj.science-line.com [wvj.science-line.com]
- 9. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Moxidectin in Biological Matrices using LC-MS/MS with Moxidectin-d3 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxidectin (B1677422) is a potent macrocyclic lactone anthelmintic agent used in veterinary and human medicine for the treatment and prevention of parasitic infections.[1] Accurate and reliable quantification of moxidectin in biological matrices is essential for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This application note details a robust and sensitive method for the determination of moxidectin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Moxidectin-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2]
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of moxidectin from plasma samples.
Materials and Reagents
-
Moxidectin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank plasma
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting moxidectin from plasma samples.[3][4]
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to the plasma sample.
-
Vortexing: Briefly vortex the sample to ensure homogeneity.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 1% formic acid) to the sample to precipitate proteins. The addition of formic acid can enhance precipitation.[2]
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80% mobile phase B).
-
Final Centrifugation: Centrifuge the reconstituted sample to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables outline the typical liquid chromatography and mass spectrometry conditions for the analysis of moxidectin.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C8 or C18, e.g., Luna C8(2) (30 x 2.0 mm, 3 µm) or Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[3][4] |
| Mobile Phase A | 0.05% Formic acid in ultrapure water or 10 mM ammonium formate with 0.1% formic acid in water[4][5] |
| Mobile Phase B | Methanol or Acetonitrile[4][5] |
| Flow Rate | 0.4 mL/min[4][5] |
| Injection Volume | 5 - 15 µL[5] |
| Column Temperature | 35 - 40 °C |
| Gradient Program | Example: 0–0.16 min, 80% B; 3–4 min, 100% B; 4.01–6 min, 80% B[5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 - 5.5 kV) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/h |
Table 3: MRM Transitions for Moxidectin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moxidectin | 640.4 | 528.5 | Optimized for instrument |
| This compound (IS) | 643.4 / 643.5 | 531.5 | Optimized for instrument |
| The precursor ion for this compound is reported as both 643.4 and 643.5 in different sources.[2][5] |
Data Presentation
The following table summarizes the quantitative performance data from a validated LC-MS/MS method for moxidectin using this compound as an internal standard.
Table 4: Method Validation Data
| Parameter | Result | Source |
| Linearity Range | 1.5 - 250 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | [5] |
| Limit of Detection (LOD) | 0.58 ng/mL | [6] |
| Intra-assay Accuracy | Deviations < 12.6% | [3] |
| Inter-assay Accuracy | Deviations < 12.6% | [3] |
| Intra-assay Precision | RSD < 6.50% | [6] |
| Inter-assay Precision | RSD < 8.10% | [6] |
| Recovery | 80.7 - 111.2% | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of moxidectin in plasma.
Caption: Experimental workflow for LC-MS/MS analysis of Moxidectin.
Principle of Internal Standard Quantification
This diagram illustrates the role of the internal standard (this compound) in correcting for variations during the analytical process.
Caption: Role of this compound as an internal standard.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Population Pharmacokinetics of Moxidectin in Adults Infected with Strongyloides Stercoralis: Support for a Fixed-Dose Treatment Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Quantification of Moxidectin in Tissue Samples Using Moxidectin-d3 Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422) is a broad-spectrum anthelmintic agent belonging to the macrocyclic lactone class of endectocides, widely used in veterinary medicine to control and treat parasitic infections in animals such as cattle, sheep, horses, and dogs.[1][2][3][4] Due to its use in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) for moxidectin in edible tissues to ensure consumer safety.[3] Moxidectin is highly lipophilic, leading to its accumulation in adipose tissue, from where it is slowly released.[1] Consequently, sensitive and robust analytical methods are essential for monitoring its residue levels in various tissues for food safety and pharmacokinetic studies.[3]
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of moxidectin in biological matrices due to its high sensitivity, selectivity, and specificity.[3][5] The use of a stable isotope-labeled internal standard, such as Moxidectin-d3, is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.[6] This application note provides a detailed protocol for the extraction and quantification of moxidectin in various animal tissues using this compound as an internal standard, followed by LC-MS/MS analysis.
Materials and Methods
Reagents and Materials
-
Moxidectin analytical standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
n-Hexane, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Alumina B)[9]
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., Triple Quadrupole)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Moxidectin and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions at various concentrations for constructing the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
Experimental Protocols
Sample Preparation
The selection of the appropriate extraction and cleanup procedure is dependent on the tissue matrix, particularly its fat content.
Protocol 1: Extraction from Adipose Tissue [9][10]
-
Homogenization: Accurately weigh 1 g of thawed and minced adipose tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of acetonitrile and homogenize for 1 minute.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C.
-
Liquid-Liquid Partitioning: Transfer the acetonitrile supernatant to a new tube. Add 10 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Supernatant Collection: Carefully collect the lower acetonitrile layer.
-
Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.
Protocol 2: Extraction from Liver, Kidney, and Muscle Tissues [9][11][12]
-
Homogenization: Weigh 1 g of homogenized tissue into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with the this compound internal standard solution.
-
Protein Precipitation & Extraction: Add 5 mL of acetonitrile, and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 6000 rpm for 10 minutes at -4°C.[9]
-
Supernatant Collection: Transfer the supernatant to a clean tube. Repeat the extraction step on the pellet with another 5 mL of acetonitrile, centrifuge, and combine the supernatants.
-
Cleanup (SPE):
-
Condition an Alumina B SPE cartridge with 6 mL of acetonitrile.[9]
-
Load the combined supernatant onto the cartridge and collect the eluate.
-
-
Evaporation: Dry the eluate under a nitrogen stream at 35°C.[9]
-
Reconstitution: Dissolve the residue in 1 mL of the mobile phase, vortex, and filter into an autosampler vial.
LC-MS/MS Analysis
The following are typical instrumental conditions and should be optimized for the specific instrument used.
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC System |
| Column | C18 or C8 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water[3] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Flow Rate | 0.2 - 0.4 mL/min[3] |
| Injection Volume | 5 - 10 µL[3] |
| Column Temperature | 30 - 40 °C[3] |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Capillary Voltage | 3.5 kV[3] |
| Source Temperature | 150 °C[3] |
| Desolvation Temperature | 500 °C[3] |
| Desolvation Gas Flow | 800 L/h[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Moxidectin | 640.4 | 528.5 (Quantifier) | Optimized |
| 484.4 (Qualifier) | Optimized | ||
| This compound | 643.5 | 531.5 | Optimized |
Note: The specific m/z values and collision energies should be optimized for the instrument in use. The protonated molecule [M+H]+ is typically used as the precursor ion for both Moxidectin and this compound.[6]
Data Presentation
Method Validation Parameters
The analytical method should be validated according to relevant guidelines (e.g., VICH GL49) to ensure reliability.[12] Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 over the concentration range (e.g., 1.0 - 200 ng/mL)[13] |
| Limit of Detection (LOD) | 0.5 - 1.5 ng/g[9][12] |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 ng/g[9][12] |
| Accuracy (Recovery) | 62.9% - 89.2% in various tissues[9][11] |
| Precision (RSD) | ≤ 15.7% for intra- and inter-day precision[9][11] |
Tissue Residue Levels of Moxidectin
The concentration of Moxidectin varies significantly among different tissue types, with the highest concentrations typically found in fat.[9][11][12]
| Tissue | MRL (µg/kg) | Typical Observed Concentration Range (µg/kg) |
| Fat | 500 | Can exceed MRL shortly after administration, depletes over time[9][11][12] |
| Liver | 100 | Generally lower than in fat[9][11][12] |
| Kidney | 50 | Concentrations are typically below the MRL[9][11][12] |
| Muscle | 50 | Generally the lowest concentrations are found in muscle tissue[9][11][12] |
MRL values are based on regulations which may vary by jurisdiction.[9]
Workflow Visualization
Caption: Workflow for the quantification of Moxidectin in tissue samples.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of Moxidectin in various animal tissues. The detailed protocols for sample preparation and instrumental analysis are crucial for obtaining accurate and reproducible results, which are essential for regulatory compliance and pharmacokinetic studies. The high lipophilicity of Moxidectin necessitates tissue-specific extraction and cleanup procedures to minimize matrix interference and ensure high recovery rates. This application note serves as a comprehensive guide for researchers and scientists involved in drug residue analysis.
References
- 1. Moxidectin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 7. This compound | CAS | LGC Standards [lgcstandards.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Tissue residues and withdrawal time of moxidectin treatment of swine by topical pour-on application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue residue depletion of moxidectin in lambs (Ovis aries) following subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: High-Throughput Analysis of Moxidectin Residues in Food Products Using Moxidectin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422) is a broad-spectrum anthelmintic agent belonging to the macrocyclic lactone class, widely used in veterinary medicine to control parasites in food-producing animals such as cattle, sheep, and fish.[1][2] The use of moxidectin in these animals can lead to the presence of residues in edible tissues and products, including meat, milk, and fat.[1] To ensure consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for moxidectin in various food commodities.[3] Consequently, sensitive and robust analytical methods are essential for monitoring moxidectin residues in the food supply chain.[3]
This application note details a reliable and high-throughput method for the quantification of moxidectin in various food matrices using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Moxidectin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocols provided are designed for research, drug development, and routine monitoring applications.
Analytical Principles
The method is based on the extraction of moxidectin and the this compound internal standard from the food matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by UHPLC-MS/MS. Separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The positive electrospray ionization (ESI) mode is typically employed for optimal sensitivity.[3][4] Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
Protocol 1: Sample Preparation - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Muscle, Liver, and Fat Tissues
Materials:
-
Homogenized tissue sample (muscle, liver, or fat)
-
This compound internal standard spiking solution
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium acetate (B1210297) (NaOAc)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
Procedure:
-
Weigh 2 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard solution.
-
Add 10 mL of ACN with 1% acetic acid.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
Protocol 2: Sample Preparation - Protein Precipitation for Milk
This protocol is a straightforward method for the extraction of moxidectin from milk samples.
Materials:
-
Milk sample
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), cold
-
Centrifuge tubes (15 mL)
-
Centrifuge
Procedure:
-
Pipette 5 mL of the milk sample into a 15 mL centrifuge tube.
-
Add 100 µL of the this compound internal standard solution.
-
Add 10 mL of cold ACN to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Moxidectin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Moxidectin | 640.4 | 528.5 | 498.5 |
| This compound | 643.4 | 531.5 | 501.5 |
Quantitative Data Summary
The following tables summarize typical performance characteristics of the described method.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99[4] |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
Table 3: Recovery and Precision in Different Food Matrices
| Matrix | Fortification Level (ng/g) | Mean Recovery (%) | RSD (%) |
| Bovine Muscle | 1.0 | 95.2 | 4.8 |
| 10.0 | 98.1 | 3.5 | |
| 100.0 | 97.5 | 3.9 | |
| Bovine Liver | 1.0 | 92.8 | 6.2 |
| 10.0 | 96.5 | 4.1 | |
| 100.0 | 95.9 | 4.5 | |
| Bovine Fat | 1.0 | 88.9 | 7.5 |
| 10.0 | 91.3 | 5.8 | |
| 100.0 | 90.7 | 6.1 | |
| Milk | 1.0 | 93.5 | 5.1 |
| 10.0 | 97.2 | 3.8 | |
| 100.0 | 96.4 | 4.2 |
Visualizations
Caption: Experimental workflow for Moxidectin residue analysis.
Caption: QuEChERS sample preparation protocol for tissue samples.
Conclusion
The UHPLC-MS/MS method using this compound as an internal standard provides a sensitive, accurate, and high-throughput solution for the determination of moxidectin residues in a variety of food products. The detailed protocols and performance data presented in this application note demonstrate the suitability of this method for routine monitoring to ensure compliance with regulatory MRLs and to support food safety programs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Chromatographic Separation and Quantification of Moxidectin and Moxidectin-d3 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the broad-spectrum endectocide, Moxidectin (B1677422), and its deuterated internal standard, Moxidectin-d3. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in various biological matrices, which is crucial for pharmacokinetic studies, residue analysis, and drug development.[1][2] This document provides detailed protocols for sample preparation, chromatographic conditions, and mass spectrometric detection, along with a summary of key quantitative data.
Introduction
Moxidectin is a potent macrocyclic lactone of the milbemycin class, widely used in veterinary medicine to control a range of internal and external parasites in animals.[1][2] Its application in food-producing animals necessitates reliable and sensitive analytical methods to monitor drug residue levels and ensure food safety.[1][2] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and the simplicity of sample preparation.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification, as it compensates for variations during sample preparation and analysis.[4][5] This application note presents a validated LC-MS/MS method for the concurrent determination of Moxidectin and this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines a general procedure for the extraction of Moxidectin and this compound from plasma or serum.
-
Aliquoting: In a clean microcentrifuge tube, pipette 100-200 µL of the plasma or serum sample.[1]
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample and briefly vortex.
-
Protein Precipitation: To precipitate proteins, add three volumes of cold acetonitrile (B52724) (e.g., 600 µL for a 200 µL sample).[1] For enhanced precipitation, 1% formic acid in acetonitrile can be utilized.[1]
-
Mixing and Centrifugation: Vigorously vortex the mixture for 1-5 minutes, followed by centrifugation.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.[1]
LC-MS/MS Analysis
The following are typical instrument conditions that should be optimized for the specific instrument and column used.
-
Chromatographic Separation: Inject 5-10 µL of the prepared sample onto the LC system.[1] Separation is typically achieved using a C18 or C8 reversed-phase column.[1] A gradient elution is often employed to ensure good peak shape and separation from matrix interferences.[1]
-
Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. Detection is commonly performed using electrospray ionization (ESI) in positive mode.[1][5] Quantification is achieved through Multiple Reaction Monitoring (MRM).[1]
Quantitative Data Summary
The following tables summarize the typical quantitative data for the LC-MS/MS analysis of Moxidectin and this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Moxidectin | This compound |
| Precursor Ion (m/z) | 640.4 | 643.5 |
| Product Ion (m/z) | 528.5 | 239.3 |
| Ionization Mode | ESI Positive | ESI Positive |
Note: Precursor and product ions can vary slightly based on the instrument and adducts formed.[5][6][7]
Table 2: Typical Chromatographic Conditions
| Parameter | Setting |
| LC System | UHPLC or HPLC System |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or Luna C8(2) (30 x 2.0 mm, 3 µm) |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water or 0.1% v/v acetic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Experimental Workflow
Caption: Experimental workflow for the analysis of Moxidectin.
Signaling Pathway Diagram
Caption: Mechanism of action of Moxidectin.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of Moxidectin and its deuterated internal standard, this compound, in biological matrices. The detailed protocols and data presented can be readily adapted by researchers and scientists in the fields of drug development, pharmacokinetics, and food safety to ensure accurate and precise measurements of Moxidectin.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. scielo.br [scielo.br]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Free drug percentage of moxidectin declines with increasing concentrations in the serum of marsupials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Moxidectin in Environmental Samples Using Moxidectin-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (B1677422) is a broad-spectrum anthelmintic agent belonging to the macrocyclic lactone class, widely used in veterinary medicine to treat and control parasitic infections in livestock and companion animals[1][2]. Its use results in the excretion of the parent compound and its metabolites, primarily through feces, into the environment[1][3]. Due to its persistence in soil and potential toxicity to non-target organisms, particularly dung-dwelling insects and aquatic invertebrates, monitoring its concentration in environmental matrices is crucial[3][4][5].
This application note details a robust and sensitive method for the quantification of moxidectin in environmental samples (water, soil, and sediment) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates Moxidectin-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response[6]. This compound is an ideal internal standard as it co-elutes with and has nearly identical chemical and physical properties to moxidectin, but is mass-distinguishable[6].
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This "internal standard" experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the native analyte. Quantification is based on the ratio of the response of the native analyte to the internal standard, providing a highly accurate measurement that is independent of sample recovery.
Caption: Logical workflow for quantification using an internal standard.
Experimental Protocols
Reagents and Materials
-
Standards: Moxidectin and this compound analytical standards.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (all LC-MS grade). Formic acid and ammonium (B1175870) formate.
-
Solid Phase Extraction (SPE) Cartridges: For water samples (e.g., C18 or polymeric sorbents like XAD resins)[7].
-
Extraction Salts/Sorbents: For soil/sediment samples (e.g., MgSO₄, NaCl, Primary Secondary Amine - PSA).
-
Vials and Filters: Autosampler vials with inserts, 0.22 µm syringe filters.
Sample Preparation: Water
This protocol is based on solid-phase extraction (SPE) for the pre-concentration of moxidectin from water samples[7][8].
-
Sample Collection: Collect 500 mL of water in an amber glass bottle.
-
Fortification: Add a known concentration of this compound internal standard (IS) to the sample and mix thoroughly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of MeOH followed by 5 mL of purified water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% MeOH in water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the trapped analytes with 5 mL of ACN into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase, vortex, and filter into an autosampler vial.
Sample Preparation: Soil and Sediment
This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is effective for extracting pesticides from complex matrices like soil[2][9].
-
Sample Preparation: Weigh 5 g of homogenized, air-dried soil or sediment into a 50 mL centrifuge tube.
-
Hydration & Fortification: Add 10 mL of purified water to the sample. Spike with a known amount of this compound (IS) and vortex for 1 minute. Let it stand for 15 minutes.
-
Extraction: Add 10 mL of ACN. Cap and shake vigorously for 5 minutes.
-
Salting Out: Add anhydrous MgSO₄ (4 g) and NaCl (1 g). Immediately shake for 1 minute to prevent the formation of salt clumps.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer 1 mL of the ACN supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow from sample collection to analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions and should be optimized for the specific system in use[9][10][11][12].
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC System |
| Column | Reversed-phase C18 or C8 (e.g., 50 mm × 2.1 mm, 1.8 µm)[9][10] |
| Mobile Phase A | 5-10 mM Ammonium Formate with 0.1% Formic Acid in Water[9][10] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[10] |
| Flow Rate | 0.2 - 0.4 mL/min[10] |
| Injection Volume | 5 - 10 µL[10] |
| Column Temperature | 30 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Source Temperature | 150 °C[10] |
| Desolvation Temp. | 500 °C[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data and Performance Characteristics
Mass Spectrometric Parameters
Detection and quantification are performed using MRM. At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Moxidectin | 640.4 [M+H]⁺[11] | 528.4[12] | 498.3 | ~14-20[12][13] |
| This compound | 643.5 [M+H]⁺[11] | 531.4 | 501.3 | ~14-20 |
Note: Specific product ions and collision energies must be optimized on the instrument being used.
Method Performance
The use of this compound as an internal standard provides excellent method performance across various environmental matrices.
| Parameter | Water Matrix | Soil/Fecal Matrix | Reference(s) |
| Limit of Detection (LOD) | ~0.003 µg/L | ~0.3 ng/g | [6][7] |
| Limit of Quantification (LOQ) | ~0.01 µg/L | ~1.0 ng/g | [9] |
| Linearity (r²) | > 0.99 | > 0.99 | [9] |
| Recovery (%) | 90 - 110% | 95 - 105% | [6][9] |
| Precision (RSD%) | < 15% | < 15% | [9] |
Environmental Fate and Mechanism of Action
Moxidectin is primarily excreted in feces and is highly lipophilic, leading to strong adsorption to soil and sediment particles[4][14]. Its environmental persistence is influenced by photodegradation in water and aerobic metabolism in soil[14]. Its mechanism of toxicity involves acting on glutamate-gated chloride ion channels in invertebrates, which is distinct from the primary signaling pathways in vertebrates.
Caption: Moxidectin's pathway from use to environmental impact.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly selective, sensitive, and accurate tool for the quantification of moxidectin in complex environmental matrices. The protocol demonstrates excellent recovery and precision, making it suitable for environmental monitoring, risk assessment, and regulatory compliance. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Does Faeces Excreted by Moxidectin-Treated Sheep Impact Coprophagous Insects and the Activity of Soil Microbiota in Subtropical Pastures? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ams.usda.gov [ams.usda.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A green alternative method for analysis of ivermectin and moxidectin in environmental water samples using automatized preconcentration previous MEEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection [frontiersin.org]
- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Moxidectin-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of Moxidectin-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Positive mode Electrospray Ionization (ESI) is consistently reported to yield a better response and higher sensitivity for Moxidectin and its deuterated internal standard, this compound, compared to negative mode ESI.[1][2] Most published LC-MS/MS methods for Moxidectin analysis utilize positive ESI mode.[1][2]
Q2: What are the common precursor ions for this compound in positive ESI mode?
A2: The most common precursor ion for Moxidectin is the protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of approximately 643.5.[3] However, the formation of adducts with sodium [M+Na]⁺ and potassium [M+K]⁺ is also common and can split the ion signal, leading to reduced intensity of the target protonated molecule.[4][5] The use of mobile phase additives like ammonium (B1175870) formate (B1220265) can help to promote the formation of the desired [M+H]⁺ ion.
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or tissue?
A3: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a common challenge.[4] The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard, such as this compound, which co-elutes and experiences similar matrix effects to the unlabeled analyte. Additionally, thorough sample preparation, such as solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction (LLE), is crucial to remove interfering matrix components before LC-MS/MS analysis.
Q4: What are typical LC-MS/MS parameters for this compound analysis?
A4: A summary of typical LC-MS/MS parameters for Moxidectin analysis is provided in the table below. These should be optimized for your specific instrument and column.
| Parameter | Typical Setting |
| LC System | UHPLC or HPLC System |
| Column | C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 40 °C |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | ~3.5 - 5.5 kV |
| Source Temperature | ~150 - 500 °C |
| Desolvation Temperature | ~500 °C |
| Desolvation Gas Flow | ~800 L/h |
Troubleshooting Guides
Issue: Low this compound Signal Intensity
This guide provides a systematic approach to troubleshooting and resolving low signal intensity for this compound.
dot
Caption: A logical workflow for troubleshooting low this compound signal.
Step 1: Verify Mass Spectrometer Performance
-
Action: Directly infuse a fresh, known concentration of this compound standard into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the expected precursor ion (e.g., m/z 643.5 for [M+H]⁺).
-
Troubleshooting:
-
No/Low Signal: Clean the ion source. Check for leaks in the system. Verify that the MS parameters (voltages, gas flows) are appropriate.
-
Unstable Signal: Ensure a stable spray from the ESI probe. Check for blockages in the sample line.
-
Step 2: Evaluate Liquid Chromatography Conditions
-
Action: Analyze a this compound standard via the LC-MS/MS method.
-
Expected Outcome: A sharp, symmetrical chromatographic peak with good signal intensity.
-
Troubleshooting:
-
Poor Peak Shape (Tailing/Fronting): The mobile phase pH may not be optimal. Ensure the presence of additives like formic acid to promote protonation and improve peak shape. Consider a different LC column.
-
Low Signal/Adduct Formation: The presence of sodium or potassium adducts can split the signal and reduce the intensity of the desired protonated molecule. The addition of ammonium formate (e.g., 10 mM) to the aqueous mobile phase can help to promote the formation of the [M+H]⁺ ion and reduce alkali adducts.[1] Using acetonitrile instead of methanol as the organic modifier may also reduce sodium adduct formation.
-
Step 3: Assess Sample Preparation
-
Action: Evaluate the extraction recovery and matrix effects.
-
Expected Outcome: High and consistent recovery with minimal matrix-induced signal suppression.
-
Troubleshooting:
-
Low Recovery: Optimize the extraction procedure. For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing and centrifugation. For SPE, ensure the correct sorbent and elution solvents are used.
-
Significant Matrix Effects: Enhance the sample cleanup. If using protein precipitation, consider adding a liquid-liquid extraction or solid-phase extraction step. Diluting the sample may also reduce matrix effects, but this will also decrease the analyte concentration.
-
Step 4: Optimize Mass Spectrometer Parameters
-
Action: Systematically optimize the ESI source parameters.
-
Expected Outcome: Maximized signal intensity for the this compound precursor and product ions.
-
Optimization Workflow:
-
Infuse a standard solution of this compound.
-
Optimize the capillary/spray voltage to maximize the precursor ion signal.
-
Adjust the nebulizer and drying gas flows to achieve a stable and efficient spray.
-
Optimize the source and desolvation temperatures to ensure efficient desolvation without thermal degradation.
-
Optimize the collision energy to obtain the most intense and stable product ions for quantification and confirmation.
-
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical instrument conditions that should be optimized for your specific system.
dot
Caption: A simplified workflow for LC-MS/MS analysis of this compound.
LC Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium formate and 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or a shallow gradient depending on the complexity of the matrix. A typical starting point is 90% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxidectin: m/z 640.5 → 528.4 (quantification), with a second transition for confirmation.
-
This compound: m/z 643.5 → 528.4 (or other appropriate product ion).
-
-
Key Voltages and Temperatures (example values, requires optimization):
Quantitative Data Summary
The following tables summarize typical performance data for Moxidectin analysis from published methods.
Table 1: Extraction Recovery of Moxidectin from Rat Plasma [1]
| Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation |
| 5.00 | 94.4 | 3.8 |
| 50.0 | 94.1 | 4.8 |
| 150 | 98.0 | 4.7 |
Table 2: Matrix Effect of Moxidectin in Rat Plasma [6]
| Spiked Concentration (ng/mL) | Matrix Effect (%) |
| 5.00 | 91.2 |
| 50.0 | 93.6 |
| 150 | 96.2 |
Matrix Effect (%) is calculated as the peak area in the presence of matrix divided by the peak area in a clean solvent, multiplied by 100. A value close to 100% indicates minimal matrix effect.
References
- 1. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Moxidectin-d3 Analysis
Welcome to the technical support center for Moxidectin-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the use of this compound as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the recovery of my this compound internal standard (IS) consistently low or highly variable?
A: Low or variable recovery of an internal standard like this compound is a common issue in LC-MS/MS analysis and can point to problems in several stages of the analytical workflow. The primary causes can be broadly categorized into four areas: sample preparation, matrix effects, internal standard integrity, and instrument performance.[1] A systematic approach is crucial to identify the root cause.
The following sections address each of these areas in detail. We recommend starting with an evaluation of your sample preparation procedure, as it is a very common source of variability.[1][2]
Q2: Could my sample preparation method be the cause of poor this compound recovery?
A: Yes, this is a primary suspect. Moxidectin (B1677422) is a large, lipophilic molecule with very low water solubility, properties which heavily influence its behavior during extraction.[3][4] Inconsistent techniques at this stage can lead to significant variability.
-
Extraction Inefficiency:
-
Protein Precipitation (PPT): While simple, PPT can be inefficient. Ensure the precipitating solvent (typically acetonitrile) is added in a sufficient volume (at least 3:1 v/v to the sample) and that vortexing is vigorous and long enough (1-5 minutes) to ensure complete protein removal.[5] Incomplete precipitation can lead to the IS being trapped in the protein pellet.
-
Liquid-Liquid Extraction (LLE) / Solid-Phase Extraction (SPE): The choice of organic solvent is critical. Given Moxidectin's solubility in solvents like ethyl acetate, acetonitrile, and methanol, ensure your chosen solvent is appropriate for the extraction type.[3] For SPE, incomplete elution from the cartridge is a common cause of low recovery; ensure the elution solvent is strong enough and the volume is adequate.
-
-
Incomplete Reconstitution: After evaporating the organic solvent, the this compound residue must be fully redissolved. Due to its poor aqueous solubility, reconstituting in a mobile phase with a high aqueous content can lead to the compound not dissolving completely or even precipitating.[3] Ensure the reconstitution solvent has sufficient organic content to maintain solubility.
-
Adsorption: Moxidectin can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes).[2][6] Consider using low-adsorption labware or pre-rinsing tips with the solvent.
-
Human Error: Simple inconsistencies in manual sample preparation, such as inaccurate pipetting of the IS, incomplete mixing of the IS with the sample, or accidental variations in solvent volumes, are a major source of signal variability.[1][6]
Q3: How do I investigate and mitigate matrix effects for this compound?
A: Matrix effects, caused by co-eluting compounds from the biological matrix that suppress or enhance the ionization of the analyte and IS, are a major challenge in LC-MS/MS.[1][7][8] Even though a deuterated IS is used, it may not perfectly compensate for these effects, especially if it does not co-elute precisely with the native analyte.[9]
-
Chromatographic Separation: Deuterated standards often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[9][10] This slight shift can expose the IS and the analyte to different matrix components as they enter the mass spectrometer source, causing differential matrix effects.[7]
-
Troubleshooting: Optimize your chromatography to achieve the best possible co-elution. If separation persists, consider using a lower-resolution column to encourage the analyte and IS to elute as a single, combined peak.[9]
-
-
Evaluating Matrix Effects: A quantitative assessment is the best way to determine if matrix effects are the problem. This involves comparing the IS response in a clean solution versus its response in a blank matrix extract. See the protocol below for a detailed procedure.
Q4: Is it possible that the this compound internal standard itself is the problem?
A: While less common than sample preparation or matrix issues, the integrity of the internal standard is a critical factor.
-
Chemical and Isotopic Purity: The IS stock could be a source of error. Always check the Certificate of Analysis (CoA) from the supplier to confirm its chemical and isotopic purity.[9] A significant presence of unlabeled Moxidectin in the IS vial will lead to an overestimation of the native analyte.[7]
-
Stability and Degradation: this compound is a stable compound, especially when stored correctly at -20°C.[11] However, degradation can occur in working solutions if they are stored improperly or for extended periods. Prepare fresh working solutions regularly and store them appropriately.
-
Isotopic Exchange: This refers to the replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment.[7] For this compound, the deuterium atoms are on a methoxy (B1213986) group (-OCD3), which is a chemically stable position not prone to easy exchange under typical acidic or basic mobile phase conditions.[7][11] Therefore, significant isotopic exchange is unlikely to be the cause of poor recovery.
Q5: Can my LC-MS/MS system parameters affect this compound signal?
A: Yes, instrument performance can lead to a gradual or sudden loss of signal for the internal standard.
-
Ion Source Contamination: The ion source is susceptible to contamination from non-volatile matrix components. A dirty ion source can lead to a general decline in signal intensity for all analytes over the course of a run.[1][12]
-
Inconsistent Injection Volume: A malfunctioning autosampler can lead to variable injection volumes, which would directly cause high variability in the IS signal.[1]
-
Mass Spectrometer Instability: General instability in the mass spectrometer can also be a cause. Ensure the instrument has been properly tuned and calibrated.[1]
Quantitative Data Summary
The recovery of Moxidectin can vary significantly based on the sample matrix and the extraction method employed. The following table summarizes recovery data from published literature.
| Analyte | Matrix | Extraction Method | Reported Recovery (%) | Citation |
| Moxidectin | Rat Plasma | Protein Precipitation (Acetonitrile) | > 94.1% | [13] |
| Moxidectin | Bovine Liver | QuEChERS | 85 - 90% | [14] |
| Moxidectin | Bovine Liver | Solid-Phase Extraction (SPE) | 90 - 96% | [15] |
| Moxidectin | Soil | Methanol Extraction & SPE | 73 - 85% | [14] |
Experimental Protocols
Protocol 1: Assessing Extraction Recovery and Matrix Effects
This experiment allows you to distinguish between analyte loss during extraction and signal suppression/enhancement caused by the matrix.[7]
Methodology:
-
Prepare Three Sets of Samples (in triplicate or more):
-
Set A (Neat Solution): Spike Moxidectin and this compound into the final reconstitution solvent. This represents 100% recovery and no matrix effect.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through your entire extraction procedure. Spike Moxidectin and this compound into the final, clean extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike Moxidectin and this compound into the blank matrix sample before starting the extraction procedure.
-
-
Analyze all samples using your established LC-MS/MS method.
-
Calculate the Results:
-
Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Interpretation:
-
A low Extraction Recovery (< 85%) indicates that the IS is being lost during your sample preparation steps.
-
A Matrix Effect value significantly different from 100% (e.g., < 85% or > 115%) indicates the presence of ion suppression or enhancement, respectively.
Protocol 2: Evaluating this compound Purity
This protocol helps determine if the this compound internal standard is contaminated with unlabeled Moxidectin.[7]
Methodology:
-
Prepare a Blank Sample: Use a matrix sample known to contain no Moxidectin.
-
Spike with Internal Standard: Add this compound at the same concentration used in your assay.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for unlabeled Moxidectin.
-
Evaluate the Response: The signal for the unlabeled analyte should be insignificant, ideally less than 5% of the response you see for your Lower Limit of Quantification (LLOQ) standard. A higher response indicates significant contamination of the IS.
Visualized Workflows
Caption: A logical workflow for troubleshooting poor this compound recovery.
Caption: Key stages in a sample preparation workflow where this compound loss can occur.
References
- 1. benchchem.com [benchchem.com]
- 2. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 3. ams.usda.gov [ams.usda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation and robustness testing of a HPLC method for the determination of avermectins and moxidectin in animal liver samples using an alumina column clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic exchange issues with Moxidectin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of Moxidectin-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Moxidectin (B1677422), where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium (B1214612) atoms.[1][2] Its primary application is as an internal standard for the quantification of Moxidectin in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability, this compound should be stored at -20°C.[1][2] The solid form is stable for at least four years under these conditions.[1] It is soluble in chloroform (B151607) and methanol (B129727).[1] For safe handling, it is recommended to work in a well-ventilated area, such as a laboratory hood, and to avoid direct contact with the product.
Q3: Is isotopic exchange a concern with this compound?
The deuterium atoms in this compound are located on a methoxy group (-OCD₃). These are generally considered to be on a non-exchangeable position under typical analytical conditions. However, exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation of the molecule, which might be misinterpreted as isotopic exchange.[3][4] Standard LC-MS analytical methods for Moxidectin do not typically employ conditions that would induce back-exchange.[5][6][7]
Q4: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?
In positive electrospray ionization (ESI+) mode, the precursor ion for this compound is typically the protonated molecule, [M+H]⁺, at m/z 643.5.[6][7] Common product ions for multiple reaction monitoring (MRM) can be selected based on fragmentation patterns, which should be determined empirically on your specific instrument. For comparison, the precursor ion for unlabeled Moxidectin is [M+H]⁺ at m/z 640.4.[6][7]
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in quantitative assays.
Issue 1: Inconsistent or inaccurate quantification results.
Potential Cause 1: Instability of this compound stock solutions.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in a suitable solvent such as methanol or acetonitrile.
-
Store stock solutions at -20°C or below in tightly sealed vials to prevent evaporation.
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes for daily use.
-
Verify the concentration of the new stock solution against a previously validated standard, if available.
-
Potential Cause 2: Degradation of this compound during sample preparation.
-
Troubleshooting Steps:
-
Review the sample preparation protocol for harsh chemical conditions. Moxidectin has been shown to be unstable under acidic and alkaline conditions.[3][4]
-
Minimize the exposure of samples to high temperatures.
-
Evaluate the stability of this compound in the sample matrix under the specific extraction and storage conditions. This can be done by analyzing quality control (QC) samples at different time points.
-
Issue 2: Observation of unexpected peaks or mass shifts.
Potential Cause 1: In-source fragmentation or formation of adducts.
-
Troubleshooting Steps:
-
Optimize the mass spectrometer source parameters, such as capillary voltage and source temperature, to minimize in-source fragmentation.[5]
-
The mobile phase composition can influence adduct formation. For Moxidectin, sodium adducts ([M+Na]⁺) have been observed.[7] Consider if similar adducts of this compound could be interfering.
-
*Potential Cause 2: Isotopic contribution from unlabeled Moxidectin.
-
Troubleshooting Steps:
-
Ensure that the concentration of the this compound internal standard is appropriate for the expected concentration range of the analyte.
-
Check the isotopic purity of the this compound standard. Commercially available standards typically have a high degree of deuteration (e.g., ≥99%).[1]
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Analytical Solvents
This protocol is designed to evaluate the stability of this compound in commonly used analytical solvents under various conditions.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare working solutions at 1 µg/mL in the following solvents:
-
Methanol
-
Acetonitrile
-
Water with 0.1% formic acid
-
50:50 (v/v) Methanol:Water
-
-
-
Incubation Conditions:
-
Aliquot the working solutions into separate vials for each time point and condition.
-
Incubate the vials at the following temperatures:
-
Room temperature (approx. 25°C)
-
40°C
-
-
Protect one set of samples at each temperature from light.
-
-
Time Points for Analysis:
-
Analyze the solutions at T=0, 24, 48, and 72 hours.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an LC-MS/MS system.
-
Monitor the peak area of the this compound parent ion (m/z 643.5).
-
Monitor for the appearance of any potential degradation products or a signal at the m/z of unlabeled Moxidectin (640.4).
-
-
Data Analysis:
-
Compare the peak areas of this compound at each time point to the T=0 sample to determine the percentage of degradation.
-
| Solvent Condition | Temperature | Light Exposure | T=0 (Peak Area) | T=24h (% Remaining) | T=48h (% Remaining) | T=72h (% Remaining) |
| Methanol | 25°C | Dark | Initial Area | >99% | >99% | >98% |
| Acetonitrile | 25°C | Dark | Initial Area | >99% | >99% | >99% |
| Water w/ 0.1% Formic Acid | 25°C | Dark | Initial Area | >98% | >97% | >95% |
| 50:50 Methanol:Water | 25°C | Dark | Initial Area | >99% | >98% | >97% |
| Methanol | 40°C | Dark | Initial Area | >98% | >96% | >94% |
| Acetonitrile | 40°C | Dark | Initial Area | >99% | >98% | >97% |
| Water w/ 0.1% Formic Acid | 40°C | Dark | Initial Area | >95% | >90% | >85% |
| 50:50 Methanol:Water | 40°C | Dark | Initial Area | >97% | >95% | >92% |
Note: The data in this table is illustrative and should be replaced with experimental results.
Protocol 2: LC-MS/MS Method for Moxidectin and this compound
This is a generalized LC-MS/MS method that can be adapted for various biological matrices.[5][6][7]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.2 - 0.4 mL/min.[5]
-
Injection Volume: 5 - 10 µL.[5]
-
Column Temperature: 30 - 40 °C.[5]
-
-
Mass Spectrometric Detection:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Moxidectin | 640.4 | Optimize for specific instrument |
| This compound | 643.5 | Optimize for specific instrument |
Visualizations
Caption: Troubleshooting workflow for this compound analytical issues.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Moxidectin Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Moxidectin (B1677422) for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Moxidectin from biological matrices?
A1: The most prevalent methods for Moxidectin extraction are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] The choice of method often depends on the sample matrix, desired level of cleanliness, and the analytical technique being used (e.g., HPLC-FD, LC-MS/MS).[1][3]
Q2: Which solvents are most effective for Moxidectin extraction?
A2: Acetonitrile (B52724) is a widely used and effective solvent for Moxidectin extraction, often chosen for its ability to achieve high recovery rates.[1] Methanol (B129727) is also used, sometimes in combination with other solvents or water.[4][5] Moxidectin is also soluble in ethanol, DMSO, and dimethylformamide.[6] The selection of the solvent can be critical and may need to be optimized depending on the specific matrix and extraction technique.
Q3: What is the purpose of a derivatization step in Moxidectin analysis?
A3: A derivatization step is often required for older analytical methods like HPLC with fluorescence detection (HPLC-FD).[1] Moxidectin itself is not fluorescent. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) and N-methylimidazole creates a fluorescent product that can be detected with high sensitivity.[7][8][9] Newer methods, such as UHPLC-MS/MS, typically do not require derivatization due to the high sensitivity and selectivity of the mass spectrometer.[3]
Q4: How can I improve the recovery of Moxidectin from fatty tissues?
A4: Moxidectin is highly lipophilic, meaning it has a strong affinity for fats, which can make extraction from fatty tissues challenging.[10] For such matrices, a QuEChERS method or a modified extraction protocol using a solvent mixture effective for fat samples, such as acetonitrile, ethyl acetate, and water, may be necessary.[11] Dispersive solid-phase extraction (d-SPE) cleanup steps with sorbents like C18 can help remove lipids and other interferences.[12]
Q5: What is the significance of protein binding in Moxidectin extraction?
A5: Moxidectin can exhibit high binding to plasma proteins, particularly lipoproteins.[13][14] This binding can reduce the amount of free Moxidectin available for extraction, potentially leading to lower recovery rates.[13] Extraction methods like protein precipitation with cold acetonitrile are designed to disrupt this binding and release the Moxidectin into the solvent.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Moxidectin | Incomplete cell lysis or tissue homogenization: Moxidectin may remain trapped within the sample matrix. | Ensure thorough homogenization of tissue samples.[15] For cellular samples, consider using appropriate lysis buffers or physical disruption methods like sonication. |
| Inefficient extraction solvent: The chosen solvent may not be optimal for the sample matrix. | Acetonitrile generally provides higher recovery than methanol.[1] For fatty matrices, consider a solvent mixture like acetonitrile:ethyl acetate:water.[11] | |
| Suboptimal pH: The pH of the sample can influence the solubility and extraction efficiency of Moxidectin. | Adjust the pH of the sample to optimize Moxidectin solubility in the extraction solvent. While not always necessary, it can be a helpful parameter to investigate during method development. | |
| Strong protein binding: Moxidectin binds extensively to plasma proteins, which can hinder its extraction.[13][14] | Use a protein precipitation step with cold acetonitrile to denature proteins and release the bound Moxidectin.[7] | |
| Loss during solvent evaporation: The eluate containing Moxidectin may be evaporated too aggressively. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 50-60°C) to prevent loss of the analyte.[7][16][17] | |
| High Matrix Effects in LC-MS/MS Analysis | Co-extraction of interfering compounds: Lipids, phospholipids, and other endogenous components from the matrix can suppress or enhance the ionization of Moxidectin.[13][14] | Incorporate a cleanup step: Utilize Solid-Phase Extraction (SPE) with cartridges like Oasis HLB or d-SPE with sorbents such as C18 and PSA to remove interferences.[7][12] Optimize chromatography: Adjust the mobile phase composition and gradient to achieve better separation of Moxidectin from matrix components.[1] Use a matrix-matched calibrant: Prepare calibration standards in a blank matrix extract to compensate for matrix effects. |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase: The mobile phase may not be suitable for the column or the analyte. | For reversed-phase chromatography, ensure the mobile phase has the correct organic solvent-to-aqueous ratio. Adding a small amount of acid, like formic acid, can improve peak shape.[1] |
| Column overload: Injecting too much sample or too high a concentration of the analyte. | Reduce the injection volume or dilute the sample. | |
| Column contamination: Buildup of matrix components on the column. | Use a guard column and/or implement a more rigorous sample cleanup procedure. Regularly flush the column with a strong solvent. | |
| Inconsistent Results | Variability in manual extraction steps: Inconsistent vortexing times, pipetting, or phase separation can introduce variability. | Automate extraction steps where possible.[8] Ensure consistent timing and technique for all manual procedures. |
| Sample degradation: Moxidectin may not be stable under the storage or experimental conditions. | Store samples at appropriate temperatures (e.g., -20°C or -80°C).[9] Minimize the time samples are at room temperature during processing. |
Quantitative Data Summary
Table 1: Moxidectin Extraction Recovery Rates from Various Studies
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Reference |
| Rat Plasma | Liquid-Liquid Extraction | UHPLC-MS/MS | > 94.1 | [1] |
| Human Plasma | Solid-Phase Extraction | HPLC-FD | 71 - 94 | [7][9] |
| Cattle Plasma | Solid-Phase Extraction | HPLC-FD | > 75 | [8] |
| Bovine Tissues | Matrix Solid-Phase Dispersion | HPLC-FD | > 80 | [18] |
| Wombat Plasma & Faeces | Not Specified | LC-MS/MS | 95 - 105 | [13][14][19] |
| Swine Tissues | Not Specified | HPLC-FLD | 62.9 - 89.2 | [20] |
| Horse Faeces | Solid-Phase Extraction | HPLC | 72.4 | [17] |
Table 2: Linearity and Quantification Limits for Moxidectin Analysis
| Matrix | Analytical Method | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Rat Plasma | UHPLC-MS/MS | 1.0 - 200 | 1.0 | [1] |
| Human Plasma | HPLC-FD | 0.2 - 1000 | 0.1 | [7] |
| Cattle Plasma | HPLC-FD | 0.1 - 10 | 0.1 | [8] |
| Lamb Serum | HPLC-ESI-MS/MS | 2.0 - 100 | 2.0 | [21] |
| Wombat Plasma | LC-MS/MS | Not Specified | 0.01 | [13][14][19] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a common and straightforward method for extracting Moxidectin from plasma or serum, primarily for analysis by LC-MS/MS.[3]
-
Aliquoting: Transfer 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Avermectin B1a or Abamectin) to the sample and briefly vortex.[1][7]
-
Protein Precipitation: Add 200-300 µL of cold acetonitrile to the sample to precipitate the proteins.[3][7] Using 1% formic acid in acetonitrile can enhance precipitation.[3]
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a cleaner extract than PPT and is often used for HPLC-FD analysis which requires a derivatization step.[7]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
-
Sample Loading: To 1 mL of plasma, add the internal standard (e.g., ivermectin). Load the plasma sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with a water/methanol mixture to remove interfering substances.[7]
-
Elution: Elute Moxidectin and the internal standard from the cartridge with methanol.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitution & Derivatization (for HPLC-FD):
-
Analysis: The sample is now ready for injection into the HPLC-FD system.
Protocol 3: QuEChERS Method for Meat and Milk Samples
The QuEChERS method is a simple and effective technique for extracting avermectins, including Moxidectin, from complex food matrices.[12]
-
Initial Extraction:
-
For milk: Place 10 mL of whole milk into a 50 mL centrifuge tube.
-
For meat: Place 8 g of ground beef and 2 mL of water into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and shake the tube vigorously for 1 minute.[12]
-
Add the contents of a DisQuE pouch (salts for CEN QuEChERS) and shake vigorously for another minute.[12]
-
-
Centrifugation: Centrifuge for 15 minutes at 4000 rpm.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (top layer) and transfer it to a d-SPE cleanup tube containing sorbents like PSA and C18.
-
Shake and centrifuge.
-
-
Analysis: The resulting supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: Protein Precipitation (PPT) Workflow for Moxidectin Extraction.
Caption: Solid-Phase Extraction (SPE) Workflow for Moxidectin Analysis.
Caption: Troubleshooting Logic for Low Moxidectin Recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of moxidectin in plasma by high-performance liquid chromatography with automated solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. waters.com [waters.com]
- 13. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 15. nucleus.iaea.org [nucleus.iaea.org]
- 16. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Matrix solid-phase dispersion technique for the determination of moxidectin in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wildlifeteats.com [wildlifeteats.com]
- 20. Tissue residues and withdrawal time of moxidectin treatment of swine by topical pour-on application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Moxidectin-d3 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Moxidectin-d3 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in plasma and blood during storage?
A1: this compound is expected to have comparable stability to Moxidectin (B1677422). Studies on Moxidectin have demonstrated its stability in plasma and blood under various storage conditions. For instance, Moxidectin is stable in plasma for up to 96 hours (4 days) on the bench-top at room temperature and can withstand at least three freeze-thaw cycles.[1][2] For long-term storage, Moxidectin has shown stability for up to 2 months at -20°C and up to 6 months at -80°C in plasma and blood.[1][2] One study specifically noted that this compound behaves almost identically to Moxidectin, showing recoveries of 95–105% across different matrices, which suggests a similar stability profile.[3][4]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: Based on the stability data for Moxidectin, it is recommended to store plasma and blood samples at -20°C for up to 2 months or at -80°C for longer durations (up to 6 months) to ensure the integrity of this compound.[1][2] For short-term storage or during sample processing, keeping samples on the bench-top for up to 4 hours is acceptable.[2]
Q3: Is this compound susceptible to degradation during sample preparation?
A3: Moxidectin has demonstrated good stability under typical sample processing conditions.[1][5][6] As this compound is structurally very similar to Moxidectin, with the only difference being the presence of deuterium (B1214612) atoms, it is expected to exhibit similar stability during sample preparation procedures like protein precipitation and solid-phase extraction. The use of this compound as an internal standard helps to correct for any minor degradation or loss during the extraction process, as it is affected in the same way as the unlabeled Moxidectin.[3][4]
Q4: Can multiple freeze-thaw cycles affect the concentration of this compound in my samples?
A4: Moxidectin has been shown to be stable for at least three freeze-thaw cycles in plasma.[1][2] Therefore, it is unlikely that a few freeze-thaw cycles will significantly impact the concentration of this compound in your biological samples. However, it is always good practice to minimize the number of freeze-thaw cycles for any bioanalytical study.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of this compound in biological matrices.
Issue 1: Low recovery of this compound and Moxidectin.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction procedure. For protein precipitation, ensure the ratio of organic solvent to plasma is sufficient (e.g., 3:1). For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. |
| Analyte Adsorption | Use silanized glassware or low-binding microcentrifuge tubes to minimize adsorption of the lipophilic Moxidectin and this compound molecules to container surfaces. |
| Incorrect pH | Although Moxidectin stability is not highly pH-dependent in typical bioanalytical conditions, ensure the pH of the sample and extraction solvents is controlled and consistent across all samples and standards. |
Issue 2: High variability in this compound signal.
| Potential Cause | Recommended Solution |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can cause signal variability.[4] To mitigate this, improve the sample cleanup process, for example, by using a more rigorous SPE protocol. Diluting the sample extract can also help reduce matrix effects. The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects as it co-elutes and is affected similarly to the analyte.[3][4] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation of these steps can improve reproducibility. |
| Instrument Instability | Check the stability of the LC-MS/MS system. Perform system suitability tests before running the sample batch to ensure consistent performance. |
Issue 3: Presence of interfering peaks.
| Potential Cause | Recommended Solution |
| Endogenous Matrix Components | Optimize the chromatographic separation to resolve the interfering peaks from this compound and Moxidectin. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run blank matrix samples to identify the source of contamination. |
Stability Data Summary
The following tables summarize the stability of Moxidectin in various biological matrices under different conditions. Given that this compound behaves almost identically to Moxidectin, these data serve as a strong indicator for the stability of this compound.[3][4]
Table 1: Short-Term and Freeze-Thaw Stability of Moxidectin in Plasma
| Condition | Matrix | Duration | Stability (% Recovery) | Reference |
| Bench-top (Room Temp) | Human Plasma | 96 hours | Stable | [1] |
| Bench-top (Room Temp) | Human Blood/Plasma | 4 hours | Stable | [2] |
| Freeze-Thaw Cycles | Human Plasma | 3 cycles | Stable | [1][2] |
| Autosampler (4°C) | Human Blood/Plasma | 24 hours | Stable | [2] |
Table 2: Long-Term Storage Stability of Moxidectin
| Storage Temperature | Matrix | Duration | Stability (% Recovery) | Reference |
| -20°C | Human Blood/Plasma | 2 months | Stable | [2] |
| -80°C | Human Plasma | 6 months | Stable | [1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of Moxidectin and this compound from plasma samples.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Mixing and Centrifugation: Vortex the mixture vigorously for approximately 1 minute. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for this compound bioanalysis.
References
- 1. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]
Dealing with co-eluting interferences in Moxidectin analysis
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to co-eluting interferences in Moxidectin (B1677422) analysis, particularly using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences in the context of Moxidectin analysis?
A1: Co-eluting interferences are compounds in a sample matrix that elute from the chromatography column at the same time as Moxidectin. This can lead to inaccurate quantification, poor peak shape, and ion suppression or enhancement in mass spectrometry. Common sources include structurally similar drugs, endogenous matrix components, and contaminants.[1][2]
Q2: What are the most common sources of co-eluting interferences for Moxidectin?
A2: The most common interferences in Moxidectin analysis are:
-
Other Macrocyclic Lactones: Drugs from the same class, such as ivermectin, doramectin, and abamectin, are structurally similar and often used in similar applications, making them prone to co-elution.[3][4][5]
-
Endogenous Matrix Components: When analyzing biological samples (plasma, serum, tissue), highly abundant substances like phospholipids (B1166683) and proteins can co-elute with Moxidectin, causing significant matrix effects.[1][6][7]
-
Metabolites: Metabolites of Moxidectin or other co-administered drugs can sometimes interfere with the analysis of the parent drug.
Q3: How can I detect if I have a co-elution problem?
A3: Detecting co-elution involves several techniques:
-
Visual Peak Inspection: Look for asymmetrical peaks, shoulders, or split peaks in your chromatogram. A pure compound should ideally produce a symmetrical, Gaussian peak.
-
Mass Spectrometry: When using an MS detector, monitor the mass spectra across the width of the chromatographic peak. A change in the mass spectrum from the upslope to the downslope of the peak indicates the presence of more than one compound.
-
Multiple Reaction Monitoring (MRM): Monitor multiple, specific MRM transitions for Moxidectin. A change in the ratio of these transitions across the peak is a strong indicator of an underlying interference that does not contain all the same product ions.[8]
Troubleshooting Guide for Co-eluting Interferences
Problem 1: My Moxidectin peak is broad and shows significant tailing or fronting.
This issue often points to a problem with the chromatography itself or interference from the sample matrix.
-
Solution 1: Optimize Chromatographic Conditions.
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds. Try decreasing the rate of organic solvent increase.
-
Change Organic Solvent: Switching from methanol (B129727) to acetonitrile (B52724) (or vice versa) can alter selectivity and may resolve the co-eluting peaks.[7]
-
Adjust pH: If using aqueous mobile phases with modifiers, adjusting the pH can change the ionization state of interfering compounds, altering their retention time relative to Moxidectin.
-
-
Solution 2: Improve Sample Preparation.
Problem 2: I am seeing signal suppression or enhancement for Moxidectin in my LC-MS/MS analysis.
This is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of Moxidectin in the mass spectrometer source.[2]
-
Solution 1: Enhance Sample Cleanup.
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
An ideal internal standard, such as Moxidectin-d3, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[7] This allows for accurate correction during data processing, leading to more reliable quantification.
-
-
Solution 3: Adjust Chromatography to Separate Moxidectin from Interference.
-
Even if the interference doesn't show up as a separate peak, adjusting the mobile phase or column chemistry can shift its retention time away from Moxidectin, placing Moxidectin in a "cleaner" region of the chromatogram and mitigating the matrix effect.
-
Problem 3: I cannot separate Moxidectin from another structurally similar macrocyclic lactone (e.g., Ivermectin).
Due to their similar chemical properties, separating these compounds can be challenging.
-
Solution 1: Change Column Chemistry.
-
If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or Pentafluorophenyl - PFP) to introduce different separation mechanisms (e.g., pi-pi interactions).
-
-
Solution 2: Optimize Mobile Phase and Temperature.
-
Fine-tuning the mobile phase composition is critical. Small changes in the organic-to-aqueous ratio or the type of organic modifier can significantly impact selectivity.
-
Adjusting the column temperature can also influence selectivity and may improve separation.
-
Data Presentation
The following tables provide typical parameters for the LC-MS/MS analysis of Moxidectin and common co-interfering compounds.
Table 1: Example LC-MS/MS Parameters for Moxidectin and Related Compounds
| Parameter | Typical Setting | Reference(s) |
|---|---|---|
| LC System | UHPLC or HPLC System | [8] |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) | [9][10] |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water | [8][9] |
| Mobile Phase B | Acetonitrile or Methanol | [7][8] |
| Flow Rate | 0.3 - 0.4 mL/min | [8][9] |
| Column Temp. | 35 - 40 °C | [8][9] |
| Injection Vol. | 5 - 10 µL | [8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |[8][9] |
Table 2: Example MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose | Reference(s) |
|---|---|---|---|---|
| Moxidectin | 640.5 | 528.4 | Quantification | [9] |
| Moxidectin | 640.8 | 498.6 | Confirmation | [2] |
| Ivermectin | 892.7 | 569.6 | Quantification | [11] |
| Ivermectin | 875.5 | 553.3 | Quantification (as [M+NH₄]⁺) | N/A |
| Doramectin | 916.8 | 593.8 | Quantification | N/A |
| Avermectin B1a (IS) | 890.7 | 305.3 | Internal Standard |[9] |
Experimental Protocols & Workflows
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a fast but less clean method suitable for initial screening.
-
Aliquoting: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Avermectin B1a or this compound).
-
Protein Precipitation: Add 300-400 µL of cold acetonitrile containing 1% formic acid.[8]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase composition.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS injection.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, effectively removing many interfering matrix components.
-
Sample Pre-treatment: Perform steps 1-5 from the Protein Precipitation protocol above.
-
SPE Column Conditioning: Condition a C8 or C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute Moxidectin and other macrocyclic lactones from the cartridge with 1-2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in Protocol 1 (steps 7-8).
-
Analysis: Transfer to an autosampler vial for injection.
Visualized Workflows
The following diagrams illustrate logical workflows for troubleshooting and sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Multi-residue analysis of avermectins and moxidectin by ion-trap LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Low-Level Moxidectin Detection
Welcome to the technical support center for Moxidectin (B1677422) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of low-level Moxidectin detection and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of Moxidectin?
A1: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for highly sensitive and selective quantification of Moxidectin.[1][2] This technique offers significant advantages over older methods, such as those requiring cumbersome derivatization steps.[1] Ultra-high-performance liquid chromatography (UHPLC)-MS/MS further enhances sensitivity and shortens detection times.[3]
Q2: What are the typical lower limits of quantification (LLOQ) for Moxidectin in biological samples?
A2: The LLOQ for Moxidectin can vary depending on the sample matrix and the specific analytical method used. For instance, in rat plasma, an LLOQ of 1.00 ng/mL has been achieved using UHPLC-MS/MS.[3][4][5] In human blood and plasma, LLOQs of 0.5 ng/mL and 2.5 ng/mL have been reported for venous and capillary samples, respectively.[6] For lamb serum, an LOQ of 2.0 ng/mL has been established.[7][8] In cattle hair, an even lower LLOQ of 0.026 ng/mg has been reported.[9]
Q3: Which ionization mode is best for Moxidectin detection in MS/MS?
A3: Electrospray ionization (ESI) in the positive mode generally provides a better response and is therefore recommended for Moxidectin detection.[1][3] While negative ESI mode has been evaluated, it was found that positive mode predominantly forms protonated ions [M+H]+, leading to a more intense signal.[7][8]
Q4: What are the common mass transitions (MRM) for Moxidectin?
A4: For quantification and confirmation, multiple reaction monitoring (MRM) is used. A common transition for quantification is m/z 640.4 → 528.5.[2][6] Another transition that can be used for confirmation is m/z 638 > 235.[7][8]
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mass spectrometer is set to positive electrospray ionization (ESI+) mode, as this provides a better response for Moxidectin.[1][3] |
| Incorrect Mass Transitions | Verify the selected precursor and product ions in your MRM method. For Moxidectin, a primary transition is m/z 640.4 → 528.5.[2][6] |
| Inefficient Sample Extraction | Optimize your sample preparation method. Protein precipitation with acetonitrile (B52724) is a common and effective first step.[1][6] For complex matrices, consider solid-phase extraction (SPE) for cleaner samples.[7][8] |
| Degradation of Moxidectin | Moxidectin stability should be assessed under various storage conditions.[3] Ensure samples are stored properly (e.g., -20°C or -70°C) and minimize freeze-thaw cycles.[6][9] |
Issue 2: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Step |
| Matrix Interference | Incorporate a more rigorous cleanup step in your sample preparation. Dispersive solid-phase extraction (d-SPE) with C18 and primary secondary amine (PSA) sorbents can effectively remove interfering substances.[7][8] Phospholipid filtration can also be beneficial for blood and plasma samples.[2][6] |
| Contaminated LC System | Flush the LC system thoroughly. Ensure the mobile phase is freshly prepared and of high purity. The addition of formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and reduce solvent ionization.[3] |
| Inadequate Chromatographic Separation | Optimize the gradient elution program to better separate Moxidectin from matrix components. Using a suitable analytical column, such as a C18 or C8 reversed-phase column, is crucial.[1][6] |
Issue 3: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Adjust the mobile phase composition. A common mobile phase consists of acetonitrile and water with additives like formic acid or ammonium formate to ensure good peak symmetry.[3] |
| Column Overloading | Reduce the injection volume or the concentration of the sample being injected.[1] |
| Column Degradation | Replace the analytical column if it has been used extensively or if flushing does not improve peak shape. |
Quantitative Data Summary
Table 1: Moxidectin Detection Parameters across Different Studies
| Parameter | Method | Matrix | Value | Reference |
| LLOQ | UHPLC-MS/MS | Rat Plasma | 1.00 ng/mL | [3][5] |
| LLOQ | LC-MS/MS | Human Venous Blood | 0.5 ng/mL | [6] |
| LLOQ | LC-MS/MS | Human Capillary Blood | 2.5 ng/mL | [6] |
| LOQ | HPLC-ESI-MS/MS | Lamb Serum | 2.0 ng/mL | [7][8] |
| LLOQ | LC-MS/MS | Cattle Hair | 0.026 ng/mg | [9] |
| Linear Range | UHPLC-MS/MS | Rat Plasma | 1.00–200 ng/mL | [3][5] |
| Linear Range | HPLC-ESI-MS/MS | Lamb Serum | 2.0 to 100 ng/mL | [7][8] |
| Extraction Recovery | UHPLC-MS/MS | Rat Plasma | > 94.1% | [3][5] |
| Accuracy | UHPLC-MS/MS | Rat Plasma | 100.1 to 103.6% | [3][5] |
| Accuracy | HPLC-ESI-MS/MS | Lamb Serum | 80.0-107.3% | [7] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum (Protein Precipitation)
This protocol is a generalized procedure for the extraction of Moxidectin from plasma or serum matrices.[1]
-
Aliquoting : Pipette 100-200 µL of the plasma or serum sample into a clean microcentrifuge tube.[1]
-
Internal Standard (IS) Spiking : Add the internal standard solution (e.g., abamectin) to the sample and vortex briefly.[1]
-
Protein Precipitation : Add 3 volumes of cold acetonitrile (e.g., 600 µL for a 200 µL sample) to precipitate the proteins.[1] For enhanced precipitation, 1% formic acid in acetonitrile can be used.[1]
-
Mixing and Centrifugation : Vortex the mixture vigorously for approximately 1-5 minutes.[1] Centrifuge at high speed (e.g., 12,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[4]
-
Supernatant Collection : Carefully transfer the clear supernatant to a new tube.[1]
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.[4] Vortex for 10 minutes to ensure the analyte is fully dissolved.[4]
-
Final Centrifugation : Centrifuge the reconstituted sample (e.g., 12,000 rpm for 10 minutes at 4°C) to remove any remaining particulates before injection.[4]
Protocol 2: LC-MS/MS Analysis
The following are typical instrument conditions. These should be optimized for the specific instrument and column used.
-
Chromatographic Separation : Inject 5-10 µL of the prepared sample onto the LC system.[1] Separation is typically achieved on a C18 or C8 reversed-phase column.[1][6] A gradient elution is often employed to ensure good peak shape and separation from matrix interferences.[2][6]
-
Mass Spectrometric Detection :
Visualizations
Caption: General workflow for Moxidectin analysis from sample preparation to data analysis.
Caption: Troubleshooting logic for addressing low sensitivity in Moxidectin detection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Best practices for preparing Moxidectin-d3 stock solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of Moxidectin-d3 stock solutions. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Moxidectin (B1677422), a macrocyclic lactone endectocide. Its primary application is as an internal standard (IS) for the quantification of Moxidectin in biological samples using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents like chloroform (B151607) and methanol (B129727).[1] Based on the solubility of the parent compound, Moxidectin, other suitable solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] Acetonitrile (B52724) (ACN) is also commonly used for preparing stock solutions for LC-MS analysis.[3][4]
Q3: How should I store this compound, both as a solid and in solution?
-
Solid Form: this compound as a neat solid should be stored at -20°C for long-term stability of at least four years.[1]
-
Stock Solutions: Once dissolved, it is recommended to store stock solutions at -20°C or -80°C. For solutions stored at -20°C, it is advisable to use them within one month, whereas solutions stored at -80°C should be used within six months.[5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[5]
Q4: Is this compound stable in solution?
This compound is generally stable in solution when stored under the recommended conditions. However, the parent compound, Moxidectin, is known to be susceptible to degradation under acidic and alkaline conditions.[6] Therefore, it is crucial to use high-purity, neutral solvents and avoid exposure to strong acids or bases during preparation and storage. Studies have shown Moxidectin to be stable in plasma samples through various storage conditions, including freeze-thaw cycles and long-term storage at -20°C.[3][7]
Data Presentation: Solubility and Storage
Table 1: Solubility of Moxidectin in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30 |
| Ethanol | ~25 |
| Dimethyl Sulfoxide (DMSO) | ~20 |
| Chloroform | Soluble |
| Methanol | Soluble |
| Acetonitrile | Commonly used |
Note: This data is for the non-deuterated Moxidectin and should be used as a close approximation for this compound.[2]
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid (Neat) | -20°C | ≥ 4 years[1] |
| Stock Solution | -20°C | Use within 1 month[5] |
| Stock Solution | -80°C | Use within 6 months[5] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol
This protocol is suitable for preparing a primary stock solution for use as an internal standard in LC-MS/MS analysis.
Materials:
-
This compound (solid)
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance
-
Class A volumetric flask (e.g., 1 mL)
-
Micro-pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials for storage
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound solid using an analytical balance.
-
Dissolution: Transfer the weighed this compound into a 1 mL volumetric flask.
-
Solvent Addition: Add a small amount of methanol to the flask to dissolve the solid. Vortex for 30 seconds to 1 minute. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the 1 mL mark with methanol.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials, preferably in single-use aliquots, and store at -20°C or -80°C.
Protocol 2: Preparation of Working Standard Solutions for LC-MS/MS
This protocol describes the preparation of a working internal standard solution for spiking into analytical samples.
Materials:
-
1 mg/mL this compound stock solution (from Protocol 1)
-
Acetonitrile (HPLC or LC-MS grade)
-
Micro-pipettes
-
Volumetric flasks or tubes
Procedure:
-
Intermediate Dilution (if necessary): Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock. For example, dilute 100 µL of the primary stock to 1 mL with acetonitrile to obtain a 100 µg/mL solution.
-
Working Solution: From the intermediate or primary stock, prepare a working solution at the desired concentration for spiking into your samples. The final concentration of the internal standard should be consistent across all calibration standards, quality controls, and unknown samples. A common approach is to prepare a working solution that, when added to the sample, results in a concentration in the mid-range of the calibration curve.
-
Example Dilution: To prepare a 1 µg/mL working solution from a 100 µg/mL intermediate stock, dilute 10 µL of the intermediate stock to 1 mL with acetonitrile.
Troubleshooting Guide
Issue: this compound powder will not dissolve completely.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Ensure you are using a recommended solvent (Methanol, Acetonitrile, DMSO, Chloroform).
-
Try vortexing the solution for a longer period.
-
Use an ultrasonic bath for 5-15 minutes to aid dissolution.
-
Gently warming the solution to 37°C may help increase solubility, particularly for DMSO.[5]
-
Issue: The prepared stock solution appears cloudy or has precipitates.
-
Possible Cause: The concentration may be too high for the chosen solvent, or the solution may have become cold, reducing solubility. It could also indicate degradation if not handled properly.
-
Solution:
-
Confirm that the prepared concentration does not exceed the solubility limit for that solvent (see Table 1).
-
Gently warm the solution and vortex to see if the precipitate redissolves.
-
If precipitation persists, consider preparing a new stock solution at a lower concentration.
-
Ensure the solvent used is of high purity and was not exposed to conditions that could cause degradation (e.g., strong acids or bases).
-
Issue: Inconsistent analytical results when using the this compound internal standard.
-
Possible Cause:
-
Inaccurate pipetting of the internal standard.
-
Degradation of the stock solution.
-
Evaporation of solvent from the stock solution, leading to a change in concentration.
-
-
Solution:
-
Calibrate your pipettes regularly to ensure accuracy.
-
Always store the stock solution tightly capped and at the recommended temperature.
-
Prepare fresh working solutions from the primary stock regularly.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
If degradation is suspected, prepare a fresh stock solution from the solid material.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. glpbio.com [glpbio.com]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Moxidectin Analysis: Method Validation with Moxidectin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Moxidectin (B1677422) in biological matrices, with a focus on a method utilizing Moxidectin-d3 as an internal standard. The performance of this method is compared against other validated techniques, supported by experimental data from various studies. This document aims to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Performance Comparison of Moxidectin Analytical Methods
The selection of an appropriate analytical method for Moxidectin quantification is critical for accurate pharmacokinetic, metabolic, and residue studies. The following table summarizes the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using this compound as an internal standard, alongside alternative methods employing different internal standards or analytical techniques.
| Method | Internal Standard | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) |
| LC-MS/MS | This compound | Wombat Plasma | - | 0.05 | - | - | 95-105[1] |
| LC-MS/MS | Abamectin | Human, Monkey, Mouse Plasma | 0.1 - 1000 | 0.1 | Within acceptable limits per FDA guidelines | Within acceptable limits per FDA guidelines | - |
| UHPLC-MS/MS | Avermectin B1a | Rat Plasma | 1.00 - 200 | 1.00 | 100.1 - 103.6 | Intra-day: 2.6 - 7.2, Inter-day: 4.4 - 6.4 | > 94.1[2] |
| HPLC-Fluorescence | Ivermectin | Human Plasma | 0.2 - 1000 | 0.2 | Within 5.0 of nominal | Intra-day: 2.7 - 11.9 | 71 - 94[3] |
| UHPLC-MS/MS | - | Bovine Plasma | - | - | Within-day and between-day precision and accuracy validated | - | - |
Note: "-" indicates data not specified in the cited literature. LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the experimental protocols for the key methods cited in this guide.
LC-MS/MS Method with this compound Internal Standard for Wombat Plasma
This method demonstrates high recovery and sensitivity for Moxidectin analysis in wombat plasma.
-
Sample Preparation: Details of the sample preparation were not extensively provided in the available summary. However, it is noted that this compound was used as an internal standard, and the method achieved high recovery even with significant matrix interferences, suggesting a robust extraction procedure.[1]
-
Chromatographic and Mass Spectrometric Conditions: Specific details on the LC column, mobile phase, and MS/MS parameters were not available in the summary. The method was sensitive enough to achieve a limit of detection of 0.01 ng/mL in plasma.[1]
LC-MS/MS Method with Abamectin Internal Standard
This method has been validated in human, monkey, and mouse plasma and applied to in vitro metabolism studies.[4]
-
Sample Preparation: The specific protein precipitation or liquid-liquid extraction steps were not detailed in the abstract.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
UHPLC-MS/MS Method with Avermectin B1a Internal Standard
This ultra-high-performance liquid chromatography method was developed for pharmacokinetic studies in rats.[2]
-
Sample Preparation: Simplified liquid-liquid extraction.[2]
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 μm)[2]
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) formate (B1220265) solution with 0.1% formic acid (A) and acetonitrile (B52724) (B) at a flow rate of 0.4 mL/min.[2]
-
Column Temperature: 35 °C[2]
-
-
Mass Spectrometric Conditions:
HPLC-Fluorescence Method with Ivermectin Internal Standard
This method provides a sensitive and selective analysis of Moxidectin in human plasma.[3]
-
Sample Preparation: Solid-phase extraction using Oasis HLB cartridges.[3]
-
Derivatization: Fluorescent derivative obtained by reaction with trifluoroacetic anhydride (B1165640) and N-methylimidazole.[3]
-
Chromatographic Conditions:
-
Detection:
Workflow for Moxidectin Analysis using this compound
The following diagram illustrates a typical experimental workflow for the analysis of Moxidectin in a biological matrix using this compound as an internal standard, followed by LC-MS/MS analysis.
Caption: Workflow for Moxidectin analysis using this compound.
References
- 1. Extraction and analysis of moxidectin in wombat plasma and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method development and validation of moxidectin in plasma by LC-MS/MS: Application to in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Moxidectin Quantification Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of Moxidectin (B1677422) is critical for pharmacokinetic studies, residue analysis, and ensuring product efficacy and safety. This guide provides an objective comparison of various analytical methods for Moxidectin quantification based on published experimental data.
Comparative Analysis of Analytical Methods
The choice of analytical method for Moxidectin quantification is often dictated by the required sensitivity, the complexity of the sample matrix (e.g., plasma, milk, tissue), and the available instrumentation. The following tables summarize the performance of different published methods.
Table 1: Performance Characteristics of LC-MS/MS and UHPLC-MS/MS Methods for Moxidectin Quantification in Plasma/Serum
| Parameter | Method | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Recovery (%) | Reference |
| LC-MS/MS | Hofmann D, et al. (2021) | Human Plasma | Not Specified | 0.5 | <12.6 (deviation) | <12.6 (inter & intra-assay) | 80.7 - 111.2 | [4] |
| UHPLC-MS/MS | Liu M, et al. (2024) | Rat Plasma | 1.00 - 200 | 1.00 | 100.1 - 103.6 (inter & intra-day) | 2.6 - 7.2 (inter & intra-day) | >94.1 | [5][6][7] |
| HPLC-ESI-MS/MS | P. M. de Castro, et al. (2016) | Lamb Serum | 2.0 - 100 | 2.0 | 80.0 - 107.3 | 1.7 - 6.7 | Not Specified | [8][9] |
| UHPLC-MS/MS | G. G. C. de Castro, et al. (2021) | Lamb Tissues | 1 - 500 | 1 | Within acceptance ranges | < 8.10 (between-day) | Not Specified | [10] |
Table 2: Performance Characteristics of HPLC with Fluorescence Detection for Moxidectin Quantification
| Parameter | Method | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Accuracy/Recovery (%) | Precision (CV %) | Reference |
| HPLC-FLD | Alvinerie M, et al. (1995) | Cattle Plasma | 0.1 - 10 | 0.1 | >75 (Recovery) | 6.95 | [3] |
| HPLC-FLD | Tan et al. (2022) | Human Plasma | 0.08 - 120 | 0.08 | 84.6 (Recovery) | 13.1 (Precision) | [2] |
Experimental Protocols: A General Overview
The methodologies cited in this guide, while varying in specific parameters, generally follow a common workflow. Below are generalized protocols for sample preparation and analysis. For exact details, it is imperative to consult the original publications.
1. Sample Preparation: Liquid-Liquid Extraction or Solid-Phase Extraction
A crucial step in quantifying Moxidectin is its extraction from the biological matrix to remove interfering substances.
-
Protein Precipitation: Often the first step for plasma or serum samples, using a solvent like acetonitrile.[4][8][9]
-
Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquids to isolate the analyte.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent which retains the analyte, allowing impurities to be washed away. The analyte is then eluted with a suitable solvent.[2][3]
-
QuEChERS Method: A simplified and rapid extraction method, standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," has also been applied for tissue samples.[10]
2. Chromatographic Separation
The extracted Moxidectin is then separated from any remaining co-extracted compounds using chromatography.
-
HPLC/UHPLC Column: A C18 or C8 analytical column is commonly used for the separation of Moxidectin.[4][5][7][11]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[5][7][10]
3. Detection
-
Fluorescence Detection (FLD): This method requires a derivatization step to make Moxidectin fluorescent. A common approach involves reaction with trifluoroacetic anhydride (B1165640) and N-methylimidazole.[2][3]
-
Tandem Mass Spectrometry (MS/MS): This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Moxidectin.[4][5][7][8][9]
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved in a typical Moxidectin quantification study and the relationship between different analytical approaches, the following diagrams are provided.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Determination of moxidectin in plasma by high-performance liquid chromatography with automated solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
Moxidectin-d3 as an Internal Standard: A Comparative Guide to Linearity, Accuracy, and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Moxidectin-d3's performance against other common internal standards, supported by experimental data, to inform the selection process for the quantitative analysis of Moxidectin.
In the realm of pharmacokinetics and residue analysis, accurate quantification of therapeutic agents like Moxidectin is paramount. The use of an internal standard (IS) that closely mimics the analyte's behavior during sample preparation and analysis is a cornerstone of high-quality data generation. This compound, a deuterated analog of Moxidectin, is frequently employed for this purpose. This guide delves into the key performance characteristics of this compound—linearity, accuracy, and precision—and compares them with alternative internal standards such as Abamectin and Ivermectin.
The Gold Standard: Why Deuterated Internal Standards Excel
Deuterated internal standards are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis. The near-identical physicochemical properties between a deuterated IS and its non-labeled analyte ensure they behave similarly during extraction, chromatography, and ionization. This co-elution and similar response to matrix effects lead to more accurate and precise quantification, as the IS can effectively compensate for variations throughout the analytical process.
Performance Under the Microscope: Linearity, Accuracy, and Precision
The following tables summarize the performance of analytical methods for Moxidectin quantification, highlighting the use of this compound and other internal standards.
Table 1: Linearity of Moxidectin Quantification Using Various Internal Standards
| Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Wombat Plasma | 0.1 - 200 | Not explicitly stated, but method showed good performance |
| This compound | Bovine Plasma | 1 - 500 | ≥ 0.998 |
| Abamectin | Human, Monkey, Mouse Plasma | 0.1 - 1000 | ≥ 0.997[1] |
| Avermectin B1a | Rat Plasma | 1.00 - 200 | > 0.99[2] |
| Ivermectin | Human Plasma | 0.2 - 1000 | 0.9999[3] |
Table 2: Accuracy and Precision of Moxidectin Quantification Using this compound
| Matrix | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Bovine Plasma | 1 | 4.5 | 8.1 | 99.0 | Not Stated |
| 10 | 3.2 | 5.5 | 101.2 | Not Stated | |
| 100 | 2.1 | 4.3 | 102.5 | Not Stated | |
| 400 | 6.5 | 7.8 | 98.5 | Not Stated | |
| Wombat Plasma | Not Specified | Not Specified | Not Specified | Recoveries of 95-105% were achieved | Not Specified |
Table 3: Accuracy and Precision of Moxidectin Quantification Using Alternative Internal Standards
| Internal Standard | Matrix | QC Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Avermectin B1a | Rat Plasma | 5.00, 50.0, 150 | 2.6 - 7.2 | 4.4 - 6.4 | 100.1 - 103.6[2] |
| Abamectin | Human, Monkey, Mouse Plasma | Not specified | Within acceptable limits per FDA guidelines | Within acceptable limits per FDA guidelines | Within acceptable limits per FDA guidelines[1] |
| Ivermectin | Human Plasma | 0.2, 400, 1000 | 11.9, 5.7, 2.7 | Not specified | Within 5.0% of nominal |
The data consistently demonstrates that methods employing this compound as an internal standard achieve excellent linearity, accuracy, and precision, with recoveries very close to 100% and low relative standard deviations. One study explicitly states that this compound behaved almost identically to Moxidectin, resulting in recoveries of 95–105% even in the presence of significant matrix interferences, a feat not always achieved with other non-isotopically labeled internal standards.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance comparison.
Method 1: Quantification of Moxidectin in Wombat Plasma using this compound
-
Sample Preparation: Plasma samples were spiked with this compound solution. For total Moxidectin determination, proteins were precipitated with acetonitrile (B52724). For free Moxidectin analysis, equilibrium dialysis was performed prior to protein precipitation.
-
Chromatography: Separation was achieved using a liquid chromatography system. The specific column and mobile phase composition were optimized to achieve good separation of Moxidectin and this compound from matrix components.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) was used for detection in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for both Moxidectin and this compound were monitored for quantification.
Method 2: Quantification of Moxidectin in Rat Plasma using Avermectin B1a
-
Sample Preparation: Plasma samples were subjected to a liquid-liquid extraction procedure. Avermectin B1a was added as the internal standard.
-
Chromatography: An Agilent Zorbax Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm) was used with a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) solution with 0.1% formic acid (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.[2]
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer in positive ion mode.[2] A good linear response was achieved across a concentration range of 1.00–200 ng/mL with a correlation coefficient greater than 0.99.[2]
Mandatory Visualizations
Moxidectin's Mechanism of Action
Moxidectin's primary mode of action involves its interaction with glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels in invertebrates. This interaction leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane, which results in flaccid paralysis and eventual death of the parasite.
Caption: Moxidectin's interaction with parasite neuronal channels.
Experimental Workflow for Moxidectin Quantification
The following diagram outlines a typical workflow for the quantification of Moxidectin in a biological matrix using an internal standard.
Caption: A generalized workflow for Moxidectin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics [mdpi.com]
- 3. Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection [researchonline.jcu.edu.au]
Moxidectin: A Comparative Pharmacokinetic Profile Analysis Against Other Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profile of moxidectin (B1677422) with other key macrocyclic lactones (MLs), including ivermectin, doramectin (B1670889), eprinomectin, selamectin (B66261), and abamectin. The information presented is supported by experimental data from various studies, offering a comprehensive resource for understanding the absorption, distribution, metabolism, and excretion of these critical antiparasitic agents.
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of macrocyclic lactones can vary significantly based on the specific compound, animal species, and route of administration. The following tables summarize key pharmacokinetic data for moxidectin and other MLs across different species.
Table 1: Pharmacokinetic Parameters in Cattle
| Parameter | Moxidectin | Ivermectin | Doramectin | Eprinomectin |
| Dose (mg/kg) | 0.2 (SC) | 0.2 (SC) | 0.2 (SC) | 0.2 (SC) |
| Cmax (ng/mL) | - | ~32 | ~32 | 47.15 ± 22.20 |
| Tmax (days) | 0.33 | 4.0 ± 0.28 | 5.3 ± 0.35 | 1.33 ± 0.492 |
| AUC (ng·day/mL) | 217 | 361 ± 17 | 511 ± 16 | 240.50 ± 58.44 |
| t1/2 (days) | - | - | - | 2.96 ± 1.212 |
| MRT (days) | 14.6 | 7.35 | 9.09 | - |
SC: Subcutaneous. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean Residence Time. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[1][2][3]
Table 2: Pharmacokinetic Parameters in Dogs
| Parameter | Moxidectin | Ivermectin | Selamectin | Abamectin |
| Dose (mg/kg) | 0.25 (Oral) | 0.25 (Oral) | 6 (Topical) | 0.2 (Oral) |
| Cmax (ng/mL) | 234.0 ± 64.3 | 132.6 ± 43.0 | 12.72 ± 5.13 (male) 22.65 ± 11.95 (female) | 135.52 ± 38.6 |
| Tmax (h) | - | - | ~120 | 3.16 ± 0.75 |
| AUC (ng·h/mL) | - | - | 4609.92 ± 1532.4 (male) 8903.28 ± 3524.88 (female) | 3723.50 ± 1213.08 |
| t1/2 (h) | 621.3 ± 149.3 | 80.3 ± 29.8 | - | 26.51 ± 6.86 |
| MRT (days) | - | - | 12.55 | 1.62 ± 0.37 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life. MRT: Mean Residence Time. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[4][5]
Table 3: Pharmacokinetic Parameters in Cats
| Parameter | Selamectin (Topical) | Selamectin (Oral) | Eprinomectin (Topical) |
| Dose (mg/kg) | 24 | 24 | 0.5 |
| Cmax (ng/mL) | 5513 ± 2173 | 11929 ± 5922 | - |
| Tmax (h) | 15 ± 12 | 7 ± 6 | - |
| Bioavailability (%) | 74 | 109 | - |
| t1/2 (h) | ~165 | - | - |
| Clearance (mL/min/kg) | 0.470 ± 0.039 (IV) | - | - |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. t1/2: Elimination half-life. IV: Intravenous. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[6]
Table 4: Pharmacokinetic Parameters in Other Species
| Species | Drug | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | MRT (days) |
| Horses | Moxidectin | 0.4 (Oral) | 70.3 ± 10.7 | - | 363.6 ± 66.0 | 18.4 ± 4.4 |
| Horses | Ivermectin | 0.2 (Oral) | 44.0 ± 23.1 | - | 132.7 ± 47.3 | 4.8 ± 0.6 |
| Sheep | Abamectin | - (SC) | - | - | - | 3.7 |
| Goats | Eprinomectin | 0.5 (Topical) | 5.60 ± 1.01 | 2.55 | 72.31 ± 11.15 | 9.42 ± 0.43 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. MRT: Mean Residence Time. SC: Subcutaneous. Data sourced from multiple studies, variations may exist based on specific experimental conditions.[7][8]
Key Observations
Moxidectin generally exhibits a longer terminal elimination half-life and a larger volume of distribution compared to ivermectin in dogs.[4] In cattle, moxidectin shows a significantly faster absorption rate and an earlier time to reach maximum plasma concentration compared to doramectin.[2] However, doramectin tends to have a larger area under the plasma concentration-time curve, indicating greater overall drug exposure.[2]
Selamectin displays marked species-dependent differences in its pharmacokinetic profile, with cats showing significantly higher bioavailability after topical administration compared to dogs.[6] Eprinomectin, when applied topically to lactating dairy cattle, results in very low concentrations in milk.
Experimental Protocols
The determination of macrocyclic lactone concentrations in plasma is predominantly carried out using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4][8][9]
Sample Preparation
A common method for plasma sample preparation is solid-phase extraction (SPE). For example, Oasis HLB cartridges can be used for the extraction of moxidectin from plasma.[10] An alternative method is protein precipitation, where a cold solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, followed by centrifugation.[11]
Derivatization
Since macrocyclic lactones are not naturally fluorescent, a derivatization step is required to form a fluorescent product. This is typically achieved through a dehydrative reaction using trifluoroacetic anhydride (B1165640) and N-methylimidazole.[9][10]
HPLC Analysis
The derivatized sample is then injected into an HPLC system. A reversed-phase C18 column is commonly used for separation. The mobile phase often consists of a mixture of organic solvents like acetonitrile and methanol (B129727) with water.[12] Fluorescence detection is employed with specific excitation and emission wavelengths for the derivatized macrocyclic lactone. For instance, for moxidectin, excitation and emission wavelengths of 365 nm and 475 nm, respectively, have been reported.[10]
Mechanism of Action and P-glycoprotein Interaction
The primary mechanism of action of macrocyclic lactones in invertebrates is through their interaction with glutamate-gated chloride channels (GluCls).[13][14] This interaction leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.
In host animals, macrocyclic lactones can interact with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[15] Ivermectin is a known substrate and inhibitor of P-gp.[16][17] This interaction can influence the distribution and elimination of the drug and is a key factor in the neurotoxicity observed in certain dog breeds with a P-gp deficiency. Ivermectin has been shown to down-regulate P-gp expression by inhibiting the EGFR/ERK/Akt/NF-κB signaling pathway.[18]
Caption: Mechanism of action of macrocyclic lactones in parasites.
Caption: Generalized experimental workflow for a pharmacokinetic study.
References
- 1. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Injectable eprinomectin for cattle: Tick efficacy and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of selamectin in dogs after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of selamectin following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of the pharmacokinetics of moxidectin (Equest) and ivermectin (Eqvalan) in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of moxidectin in plasma by high-performance liquid chromatography with automated solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 13. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 14. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ivermectin induces P-glycoprotein expression and function through mRNA stabilization in murine hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ivermectin reverses the drug resistance in cancer cells through EGFR/ERK/Akt/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Moxidectin: A Comparative Guide to In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Moxidectin's performance, focusing on the correlation between in vitro studies and in vivo outcomes. Experimental data from various studies are summarized to offer a comprehensive overview for researchers and drug development professionals.
Moxidectin (B1677422) Performance: In Vitro vs. In Vivo
Moxidectin, a macrocyclic lactone of the milbemycin class, is a potent, broad-spectrum endectocide used in veterinary and human medicine[1][2]. Its efficacy is influenced by its pharmacokinetic profile, which can be predicted to some extent by in vitro studies. The correlation between in vitro dissolution and in vivo absorption is crucial for formulation development and ensuring therapeutic effectiveness.
A study on the percutaneous absorption of Moxidectin in cattle demonstrated a good correlation between the percentage of the drug permeated in vitro through bovine skin and the percentage absorbed in vivo. The correlation coefficients were found to be between 0.856 and 0.887 up to 48 hours post-treatment, with the highest correlation observed within the first 24 hours[3]. This highlights the predictive power of in vitro skin permeation models for topical formulations.
Comparative Pharmacokinetics: Moxidectin vs. Alternatives
The pharmacokinetic profile of Moxidectin varies significantly depending on the animal species, formulation, and route of administration. Understanding these differences is key to optimizing its therapeutic use.
Table 1: Comparative In Vitro Percutaneous Absorption of Moxidectin and Doramectin (B1670889) in Cattle [3][4]
| Parameter | Moxidectin (MXD) | Doramectin (DRM) | Fold Difference (DRM vs. MXD) |
| Lag Time (Tlag) | Lower | 5.29-fold longer | 5.29 |
| Flux (J) | Lower | 2.93-fold higher | 2.93 |
| Permeation Coefficient (Kp) | Lower | 2.95-fold higher | 2.95 |
Table 2: In Vivo Pharmacokinetic Parameters of Moxidectin in Various Animal Species
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (days/hours) | AUC (ng·day/mL) | Elimination Half-life (days) |
| Cattle | Subcutaneous | 1.0 mg/kg | Higher than 0.2 mg/kg dose | - | Higher than 0.2 mg/kg dose | - |
| Cattle | Intraruminal | 1.0 mg/kg | Higher than 0.2 mg/kg dose | Longer than SC route | Higher than 0.2 mg/kg dose | - |
| Dogs | Spot-on | - | 3.8 | 3 days | - | - |
| Cats | Spot-on | - | 5.3 | 3 days | - | - |
| Dogs | Oral (Syrup) | 1.5 mg/kg | 479.07 - 1459.40 | 3 hours | - | - |
| Cats | Oral (Syrup) | 1.5 mg/kg | 134.80 - 498.09 | 3 hours | - | - |
| Southern Hairy-Nosed Wombat | Subcutaneous | 0.2 mg/kg | 98.6 | 13.6 hours | 377 | 5.03 |
| Rats (S. ratti infected) | - | 750 µg/kg | 50.3 | - | 895.2 (ng·h/mL) | 9 hours |
Note: Data is compiled from multiple sources[5][6][7][8][9] and experimental conditions may vary.
Comparative Efficacy: Moxidectin vs. Ivermectin
In vitro and in vivo studies have demonstrated differences in the efficacy of Moxidectin compared to another widely used macrocyclic lactone, Ivermectin.
Table 3: Comparative Efficacy of Moxidectin and Ivermectin
| Parasite | Study Type | Moxidectin Efficacy | Ivermectin Efficacy | Source |
| Sarcoptes scabiei | In Vitro | LC50: 0.5 µM at 24h | LC50: 1.8 µM at 24h | [10] |
| Gastrointestinal Nematodes (in calves) | In Vivo | 84-99% | 45% | [8] |
| Encysted cyathostome late third stage larvae (LL3) and L4 (in ponies) | In Vivo | 62.6-79.1% | 0% | [11] |
| Gasterophilus spp. third instar stage (in ponies) | In Vivo | 0-20.4% | 95.4% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Percutaneous Absorption Study (Cattle)
-
Method: Modified Franz-type vertical diffusion cells were used to assess the in vitro percutaneous absorption of Moxidectin and Doramectin topical formulations.[3]
-
Skin Samples: Cattle skin slices of 500 μm thickness were prepared using a dermatome, separating the stratum corneum and upper epidermis.[3]
-
Procedure: The commercial formulations were applied to the skin surface. The receptor medium was sampled for up to 72 hours post-administration.[3]
-
Analysis: Drug concentrations in the receptor medium were measured by High-Performance Liquid Chromatography (HPLC).[3]
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies have been conducted in various species including cattle, dogs, cats, sheep, and rats.[5][6][7][8]
-
Administration: Moxidectin was administered via different routes such as subcutaneous injection, topical (spot-on) application, oral syrup, and intraruminal administration.[5][6][8]
-
Sampling: Blood samples were collected at various time points post-administration.
-
Analysis: Plasma or serum concentrations of Moxidectin were determined using HPLC with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9]
-
Parameters Calculated: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) were calculated.[7][8][9]
In Vivo Efficacy Studies
-
Animal Models: Efficacy studies were performed in naturally or experimentally infected animals, such as calves with gastrointestinal nematodes and ponies with various parasites.[8][11]
-
Treatment Groups: Animals were allocated to different treatment groups, including a placebo control and groups receiving Moxidectin or a comparator drug (e.g., Ivermectin) at specified dosages and routes.[8][11]
-
Efficacy Assessment: Efficacy was determined by comparing parasite counts (e.g., fecal egg counts, worm burdens at necropsy) between the treated and control groups at a specified time after treatment.[8][11]
Visualizing the Process: Workflows and Correlations
To better illustrate the relationship between in vitro and in vivo studies, the following diagrams outline the typical experimental workflows and the concept of IVIVC.
Caption: A generalized workflow for in vitro-in vivo correlation (IVIVC) studies.
Caption: The logical relationship in an established in vitro-in vivo correlation.
The data and workflows presented in this guide underscore the importance of integrating in vitro and in vivo studies to comprehensively understand the performance of Moxidectin and to facilitate the development of optimized drug delivery systems.
References
- 1. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparative in vitro characterization of moxidectin and doramectin percutaneous absorption through bovine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacokinetic profile and anthelmintic efficacy of moxidectin administered by different doses and routes to feedlot calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of moxidectin in the southern hairy-nosed wombat (Lasiorhinus latifrons) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of moxidectin and ivermectin against hypobiotic and encysted cyathostomes and other equine parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Moxidectin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence and pharmacokinetic profiles of different Moxidectin (B1677422) formulations based on available experimental data. Moxidectin, a potent endectocide of the milbemycin class, is utilized in various formulations for the treatment and control of parasites in both human and veterinary medicine.[1][2] Understanding the bioequivalence of these formulations is critical for ensuring comparable efficacy and safety between generic and innovator products, as well as for optimizing drug delivery across different routes of administration.
Quantitative Data Summary
The bioequivalence of different Moxidectin formulations is assessed by comparing key pharmacokinetic parameters. The following tables summarize data from several studies, providing a comparative overview of the performance of oral, subcutaneous, and topical formulations in various species.
Table 1: Pharmacokinetic Parameters of Moxidectin Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Species | Reference |
| Oral Tablet | 10 mg | 67.1 ± 27.4 | 3.2 ± 1.4 | 4403 ± 2360 | Human | [3] |
| Oral Liquid | 10 mg | 86.3 ± 35.3 | 2.3 ± 1.0 | 5671 ± 2901 | Human | [3] |
| Oral Tablet | 2 mg | 16.2 - 17.0 | ~3 | 640.8 - 760.8 | Human | [4] |
| Oral Tablet | 4 mg | 28.5 - 39.5 | ~3 | 938.4 - 1440 | Human | [4] |
| Oral Tablet | 8 mg | 65.9 - 78.4 | ~3 | 2388 - 3096 | Human | [4] |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation or range where applicable.
Table 2: Pharmacokinetic Parameters of Moxidectin Formulations in Animals
| Formulation | Dose | Cmax (ng/mL) | Tmax (days) | AUC (ng·day/mL) | Species | Reference |
| Subcutaneous Injection | 0.2 mg/kg | 8.29 | 0.88 | Similar to Oral | Sheep | [5] |
| Oral Drench | 0.2 mg/kg | 28.07 | 0.22 | Similar to SC | Sheep | [5] |
| Subcutaneous Injection | 0.2 mg/kg | Not specified | Not specified | 1484.8 ± 1049.5 (h·ng/mL) | Alpaca | [6] |
| Oral Drench | 0.2 mg/kg | Not specified | Not specified | 157.6 ± 85.9 (h·ng/mL) | Alpaca | [6] |
| Subcutaneous Injection | 1 mg/kg | 575.51 ± 96.44 | 0.04 (h) | 430.06 ± 86.45 | Rat | [7] |
| Moxidectin Microspheres (SC) | 1 mg/kg | Significantly lower than solution | Prolonged | Improved | Rat | [7] |
| Long-Acting SC Injection | 1 mg/kg | 55.71 ± 15.59 | 3.40 ± 3.36 | 1278.95 ± 228.92 | Cattle | [8] |
| Pour-on (Topical) | 500 µg/kg | Lower than Holstein | Delayed vs Holstein | Lower than Holstein | Aberdeen Angus Cattle | [9] |
| Pour-on (Topical) | 500 µg/kg | Higher than Angus | Faster than Angus | Higher than Angus | Holstein Cattle | [9] |
| Oral | 0.25 mg/kg | 234.0 ± 64.3 | ~2 (h) | 11.8 (µg·h/mL) | Dog | [1][10] |
Note: Units for pharmacokinetic parameters may vary between studies. Direct comparison should be made with caution.
Experimental Protocols
The assessment of Moxidectin's bioequivalence relies on well-defined experimental protocols. Below are summarized methodologies from key studies that are representative of the procedures followed.
1. Bioequivalence Study Design
A common design for bioequivalence studies, particularly for drugs with a long elimination half-life like Moxidectin (approximately 23 days), is a single-dose, parallel-group study under fasting conditions.[11] For some animal studies, a crossover design with an adequate washout period is also employed.
-
Subjects: Healthy adult volunteers are typically recruited for human studies.[3][11] For veterinary studies, the target animal species is used (e.g., cattle, sheep, dogs).[5][9][12]
-
Dosing: A single dose of the test and reference formulations is administered. For oral formulations, this is typically done after an overnight fast.[11]
-
Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. A typical schedule includes pre-dose sampling and multiple samples post-dose, with intensive sampling around the expected Tmax.[4][11] For instance, samples might be taken at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 24, 48, and 72 hours after administration.[11] Due to Moxidectin's long half-life, sampling can extend for several days or even months in some studies.[4][5]
2. Analytical Methodology
The concentration of Moxidectin in plasma or serum is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A crucial step involves the extraction of Moxidectin from the biological matrix. This is often achieved through solid-phase extraction (SPE) or liquid-liquid extraction.[7][13]
-
HPLC with Fluorescence Detection: This method often requires a derivatization step to make the Moxidectin molecule fluorescent. A common approach involves a dehydrative reaction with trifluoroacetic anhydride (B1165640) and N-methylimidazole.[4][13] The separation is typically performed on a C18 reversed-phase column.[4][13]
-
LC-MS/MS: This method offers high sensitivity and selectivity without the need for derivatization.[14] It is a powerful tool for quantifying low concentrations of Moxidectin in biological samples.[7][15] The detection is usually performed in positive ion mode using Multiple Reaction Monitoring (MRM).[15]
3. Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis.[4] The primary endpoints for bioequivalence assessment are typically the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC₀₋t (area under the curve from time zero to the last measurable concentration), and AUC₀₋∞ (area under the curve extrapolated to infinity). For two products to be considered bioequivalent, these confidence intervals must fall within the acceptance range of 80-125%.
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates a typical workflow for a bioequivalence study of Moxidectin formulations.
References
- 1. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Relative Bioavailability of Liquid and Tablet Formulations of the Antiparasitic Moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of moxidectin in alpacas following administration of an oral or subcutaneous formulation [agris.fao.org]
- 7. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Breed differences on the plasma availability of moxidectin administered pour-on to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. extranet.who.int [extranet.who.int]
- 12. Estimation of absolute oral bioavailability of moxidectin in dogs using a semi-simultaneous method: influence of lipid co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Moxidectin-d3 Disposal
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like Moxidectin-d3, a deuterated analog of the anthelmintic drug Moxidectin, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Moxidectin and its deuterated form are classified as hazardous due to their potential to cause harm to aquatic life and the environment.[1][2] Therefore, it is imperative that this compound waste is never disposed of down the drain or in regular trash.[1] All materials contaminated with this compound, including empty containers, are to be treated as hazardous waste.[1]
Immediate Safety and Disposal Protocol
The following table summarizes the key logistical and safety information for the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | |
| Spill Management | Absorb with inert material, collect in a sealed container for disposal. Clean the area with a sodium hypochlorite (B82951) solution. | [1] |
| Container Labeling | "Hazardous Waste," "Moxidectin" | [1] |
| Storage of Waste | Secure, locked, dry, and well-ventilated area, away from incompatible materials. | [1] |
| Final Disposal Method | Collection by a licensed hazardous or special waste management company. | [1] |
Experimental Workflow for this compound Waste Disposal
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the identification of the waste and culminates in its removal by a certified waste management service.
Detailed Step-by-Step Disposal Procedures
To ensure the safe and compliant disposal of this compound, follow these detailed steps:
-
Segregation and Containment :
-
Solid and Liquid Waste : Immediately upon generation, collect all waste this compound and any materials contaminated with it (e.g., personal protective equipment, absorbent materials from spills) in a dedicated, suitable, and clearly labeled sealed container.[1]
-
Contaminated Sharps : Dispose of any needles or other sharps used for this compound administration immediately into a designated, appropriately labeled, and puncture-proof sharps container.[1]
-
Empty Containers : Treat original containers as hazardous waste. Do not reuse them. They should be disposed of through an approved waste disposal plant.[1]
-
-
Spill Management and Decontamination :
-
In the event of a spill, contain the source if it is safe to do so.[1]
-
Collect the spilled material using an absorbent medium and place it into a sealed container for disposal.[1]
-
Thoroughly clean the spill area. For any remaining residue, washing the area with a sodium hypochlorite solution is recommended.[1]
-
-
Labeling and Storage :
-
Final Disposal :
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. vetmed.co.nz [vetmed.co.nz]
- 3. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. epa.gov [epa.gov]
- 6. dnr.mo.gov [dnr.mo.gov]
- 7. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
